molecular formula C8H6N6O B1328594 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1031927-02-2

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1328594
CAS No.: 1031927-02-2
M. Wt: 202.17 g/mol
InChI Key: YZWLTQHMDOCNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C8H6N6O and its molecular weight is 202.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-imidazo[1,2-a]pyrazin-2-yl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6O/c9-8-7(12-15-13-8)5-4-14-2-1-10-3-6(14)11-5/h1-4H,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWLTQHMDOCNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650130
Record name 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-02-2
Record name 4-Imidazo[1,2-a]pyrazin-2-yl-1,2,5-oxadiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031927-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document also presents hypothetical, yet plausible, experimental protocols for its synthesis and purification based on established methodologies for related compounds. Furthermore, potential biological activities and mechanisms of action are discussed, drawing parallels with structurally similar imidazopyrazine and oxadiazole derivatives that have demonstrated anticancer and anti-inflammatory properties. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Chemical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 3-Amino-4-imidazo[1,2-a]pyrazin-2-yl-1,2,5-oxadiazole[1]
CAS Number 1031927-02-2[1]
Molecular Formula C₈H₆N₆O[1]
Molecular Weight 202.17 g/mol [1]
SMILES C1=CN2C=C(C3=NON=C3N)N=C2C=N1[1]
Topological Polar Surface Area (TPSA) 95.13 Ų[1]
logP (computed) 0.3615[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 7[1]
Rotatable Bonds 1[1]
Purity ≥97% (as offered by suppliers)[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Note: Experimental values for properties such as melting point, boiling point, and solubility are not currently available in the cited literature.

Hypothetical Experimental Protocols

The following protocols are proposed based on general synthetic methods for imidazo[1,2-a]pyrazines and 4-substituted 1,2,5-oxadiazol-3-amines. These are intended as a starting point for experimental design and will require optimization.

Proposed Synthesis Workflow

The synthesis of the target compound can be envisioned as a multi-step process, beginning with the formation of the imidazo[1,2-a]pyrazine core, followed by the construction and coupling of the 4-amino-1,2,5-oxadiazole moiety.

G cluster_0 Imidazo[1,2-a]pyrazine Core Synthesis cluster_1 Oxadiazole Moiety Synthesis cluster_2 Final Coupling A 2-Aminopyrazine C Cyclocondensation A->C B α-Haloketone B->C D 2-Aryl-imidazo[1,2-a]pyrazine C->D J Functionalization of Imidazopyrazine D->J E Malononitrile F Nitrosating Agent E->F G Diaminoglyoxime F->G H Cyclization G->H I 3,4-Diamino-1,2,5-oxadiazole H->I K Coupling Reaction I->K J->K L Target Compound K->L

Caption: Hypothetical multi-step synthesis workflow.

Detailed Methodologies

Step 1: Synthesis of a 2-Aryl-imidazo[1,2-a]pyrazine Intermediate

This procedure is adapted from general methods for the synthesis of imidazo[1,2-a]azines.[2][3][4][5]

  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an equimolar amount of a suitable α-haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one) (1.0 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the 2-aryl-imidazo[1,2-a]pyrazine intermediate.

Step 2: Synthesis of a Functionalized 4-Amino-1,2,5-oxadiazole Precursor

This protocol is based on known methods for the synthesis of substituted 1,2,5-oxadiazol-3-amines.[6][7]

  • Preparation of Diaminoglyoxime: Start with the nitrosation of malononitrile followed by reduction to obtain diaminoglyoxime.

  • Cyclization: The diaminoglyoxime is then cyclized to form 3,4-diamino-1,2,5-oxadiazole.

  • Selective Functionalization: One of the amino groups of 3,4-diamino-1,2,5-oxadiazole is then selectively protected or converted to a suitable leaving group to allow for the subsequent coupling reaction.

Step 3: Coupling and Final Product Formation

  • Coupling Reaction: The functionalized imidazo[1,2-a]pyrazine from Step 1 is coupled with the functionalized 4-amino-1,2,5-oxadiazole from Step 2. The specific coupling strategy (e.g., Suzuki, Stille, or Buchwald-Hartwig coupling) will depend on the nature of the functional groups introduced in the preceding steps.

  • Deprotection (if necessary): If protecting groups were used, a final deprotection step is carried out.

  • Final Purification: The final compound, this compound, is purified by recrystallization or column chromatography to achieve the desired purity.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Potential Biological Activity and Signaling Pathways (Hypothetical)

Direct biological studies on this compound have not been reported. However, based on the known activities of structurally related compounds, we can hypothesize potential biological targets and mechanisms of action.

Potential as an Anticancer Agent

Derivatives of both imidazo[1,2-a]pyrazine and oxadiazole have demonstrated significant anticancer properties.[2][3][8] Two plausible mechanisms of action are inhibition of tubulin polymerization and modulation of the PI3K/Akt signaling pathway.

3.1.1. Hypothetical Mechanism: Tubulin Polymerization Inhibition

Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10] These compounds often bind to the colchicine binding site on β-tubulin.

G A 4-(Imidazo[1,2-a]pyrazin-2-yl)- 1,2,5-oxadiazol-3-amine B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F G2/M Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Hypothetical tubulin inhibition pathway.

3.1.2. Hypothetical Mechanism: PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[11][12][13][14] Imidazo[1,2-a]pyridine derivatives have been reported to inhibit components of this pathway.[8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-(Imidazo[1,2-a]pyrazin-2-yl)- 1,2,5-oxadiazol-3-amine Inhibitor->PI3K Inhibitor->Akt

Caption: Hypothetical PI3K/Akt pathway inhibition.

Future Directions

The information presented in this guide highlights this compound as a molecule with potential for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic route to obtain sufficient quantities of the compound for thorough characterization and biological evaluation.

  • In Vitro Biological Screening: Assessing the cytotoxic activity of the compound against a panel of cancer cell lines and evaluating its potential anti-inflammatory effects.

  • Mechanism of Action Studies: If biological activity is confirmed, detailed studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

Conclusion

While there is a notable lack of direct experimental data for this compound, the analysis of its constituent heterocyclic systems—imidazo[1,2-a]pyrazine and 1,2,5-oxadiazole—suggests that it is a compound of significant interest for drug discovery, particularly in the field of oncology. This technical guide provides a foundational framework for initiating research into this promising molecule by offering a summary of its known properties, proposing plausible synthetic strategies, and hypothesizing its potential biological activities. Further experimental investigation is warranted to fully uncover the therapeutic potential of this compound.

References

In-depth Technical Guide: 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine (CAS Number: 1031927-02-2)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine, a heterocyclic compound identified by the CAS number 1031927-02-2.[1][2] Due to a lack of extensive publicly available research specifically on this molecule, this document focuses on the synthesis, potential biological activities, and experimental considerations based on the known properties of its constituent chemical moieties: the imidazo[1,2-a]pyrazine and the 1,2,5-oxadiazol-3-amine cores. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this and related compounds.

Introduction

This compound is a small molecule that incorporates two key heterocyclic structures: an imidazo[1,2-a]pyrazine system and a 1,2,5-oxadiazole (furazan) ring. Both of these scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. The combination of these two moieties suggests that the title compound may possess interesting pharmacological properties.

The imidazo[1,2-a]pyrazine core is a bicyclic aromatic system that is a key component in a variety of compounds with demonstrated biological activities, including as inhibitors of kinases and as antibacterial agents.[3] The 1,2,5-oxadiazole ring system is known to be a bioisosteric equivalent for ester and amide groups and is present in compounds with a wide range of therapeutic applications, including anticancer and antimicrobial agents.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are computationally predicted and provide a preliminary understanding of the molecule's characteristics.

PropertyValueReference
CAS Number 1031927-02-2[1][2]
Molecular Formula C₈H₆N₆O[1]
Molecular Weight 202.17 g/mol [1]
Topological Polar Surface Area (TPSA) 95.13 Ų[1]
Predicted LogP 0.3615[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 7[1]
Rotatable Bonds 1[1]

Synthesis and Characterization

While specific experimental protocols for the synthesis of this compound are not detailed in the public domain, a potential synthetic strategy can be conceptualized based on established methods for the synthesis of related imidazo[1,2-a]pyrazines and functionalized oxadiazoles.

A plausible synthetic workflow is outlined below. This workflow is a hypothetical representation and would require experimental validation.

G cluster_synthesis Conceptual Synthetic Pathway A 2-Aminopyrazine C 2-Substituted Imidazo[1,2-a]pyrazine Intermediate A->C Cyclocondensation B Substituted Bromoacetyl Compound B->C E This compound C->E Coupling Reaction D Functionalized 1,2,5-Oxadiazole Precursor D->E

Figure 1. A conceptual workflow for the synthesis of the target compound.

General Experimental Considerations:

  • Cyclocondensation: The imidazo[1,2-a]pyrazine core can be formed through the condensation of 2-aminopyrazine with a suitable α-halocarbonyl compound.

  • Functionalization: The 1,2,5-oxadiazol-3-amine moiety would likely be introduced via a coupling reaction to the imidazo[1,2-a]pyrazine core. The specific nature of the precursor for the oxadiazole would depend on the chosen coupling strategy (e.g., Suzuki, Stille, or Buchwald-Hartwig coupling).

  • Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential to confirm the structure and purity of the synthesized compound.[5][6][7]

Potential Biological Activities and Signaling Pathways

Given the absence of specific biological data for this compound, its potential therapeutic applications can be inferred from the activities of structurally related molecules.

4.1. Kinase Inhibition:

Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives have been extensively investigated as inhibitors of various protein kinases. For instance, derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine have been reported as inhibitors of c-KIT kinase, which is implicated in gastrointestinal stromal tumors.[8][9]

The diagram below illustrates a generalized kinase inhibition pathway, which could be a potential mechanism of action for the target compound.

G cluster_pathway Potential Kinase Inhibition Pathway Compound 4-(Imidazo[1,2-a]pyrazin-2-yl)- 1,2,5-oxadiazol-3-amine Kinase Protein Kinase Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream

Figure 2. Generalized signaling pathway for kinase inhibition.

4.2. Anticancer and Antimicrobial Activity:

The 1,2,5-oxadiazole moiety is a component of various compounds with demonstrated anticancer and antimicrobial properties.[4] The combination of this ring system with the imidazo[1,2-a]pyrazine core could lead to compounds with dual or synergistic activities. For example, some imidazole-containing 1,3,4-oxadiazoles have been investigated as antibacterial agents.[10]

Experimental Protocols for Analogous Compounds

While specific protocols for the target compound are unavailable, this section provides a general framework for assays that would be relevant for evaluating its biological activity, based on methodologies used for similar compounds.

5.1. In Vitro Kinase Inhibition Assay (General Protocol):

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific protein kinase.

  • Materials: Recombinant protein kinase, appropriate substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature for a specific duration.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Calculate the IC₅₀ value from the dose-response curve.

5.2. Cell Proliferation Assay (General Protocol):

  • Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), test compound, and a viability reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent and measure the signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells.

    • Determine the IC₅₀ value from the dose-response curve.

Conclusion

This compound represents an under-investigated molecule with significant potential for biological activity, owing to its hybrid structure of two pharmacologically relevant heterocycles. While there is a notable absence of specific research on this compound, the known activities of related imidazo[1,2-a]pyrazines and 1,2,5-oxadiazoles suggest that it may exhibit utility as a kinase inhibitor or as an anticancer or antimicrobial agent. Further synthetic and biological evaluation is warranted to elucidate the specific properties and therapeutic potential of this compound. This guide provides a foundational understanding to encourage and direct future research efforts.

References

An In-Depth Technical Guide to the Synthesis of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible synthetic pathway for the novel heterocyclic compound 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine. The proposed route is a multi-step process involving the initial construction of the imidazo[1,2-a]pyrazine core, followed by the formation of the 1,2,5-oxadiazol-3-amine moiety. This document provides a detailed, step-by-step experimental protocol based on established chemical transformations for analogous structures, accompanied by quantitative data where available in the literature. Visual diagrams generated using the DOT language are included to clearly illustrate the synthetic workflow and key transformations.

I. Proposed Synthetic Pathway Overview

The synthesis of the target compound, this compound, is strategically divided into three main stages:

  • Synthesis of the Imidazo[1,2-a]pyrazine Core: Construction of the foundational imidazo[1,2-a]pyrazine ring system functionalized at the 2-position with a cyano group, a key reactive handle for subsequent transformations.

  • Formation of the Amidoxime Intermediate: Conversion of the nitrile functionality into an amidoxime, which serves as the direct precursor for the 1,2,5-oxadiazole ring.

  • Cyclization to the Final Product: Ring closure of the amidoxime intermediate to furnish the desired this compound.

Synthesis_Pathway cluster_0 Stage 1: Imidazo[1,2-a]pyrazine Core Synthesis cluster_1 Stage 2: Amidoxime Formation cluster_2 Stage 3: 1,2,5-Oxadiazole Ring Formation 2-Aminopyrazine 2-Aminopyrazine Imidazo[1,2-a]pyrazine-2-carbonitrile Imidazo[1,2-a]pyrazine-2-carbonitrile 2-Aminopyrazine->Imidazo[1,2-a]pyrazine-2-carbonitrile 1. NaHCO3, EtOH 2. Reflux Bromomalononitrile Bromomalononitrile Bromomalononitrile->Imidazo[1,2-a]pyrazine-2-carbonitrile Imidazo[1,2-a]pyrazine-2-carboxamide_oxime Imidazo[1,2-a]pyrazine-2-carboxamide_oxime Imidazo[1,2-a]pyrazine-2-carbonitrile->Imidazo[1,2-a]pyrazine-2-carboxamide_oxime K2CO3, EtOH/H2O Reflux Hydroxylamine Hydroxylamine Hydroxylamine->Imidazo[1,2-a]pyrazine-2-carboxamide_oxime Target_Compound 4-(Imidazo[1,2-a]pyrazin-2-yl)- 1,2,5-oxadiazol-3-amine Imidazo[1,2-a]pyrazine-2-carboxamide_oxime->Target_Compound Dehydrating Agent (e.g., Ac2O) Heat Logical_Workflow Start Starting Materials|{2-Aminopyrazine | Bromomalononitrile} Intermediate1 Key Intermediate 1 Imidazo[1,2-a]pyrazine-2-carbonitrile -C≡N group Start->Intermediate1 Condensation/ Cyclization Intermediate2 Key Intermediate 2 Imidazo[1,2-a]pyrazine-2-carboxamide oxime -C(=NOH)NH2 group Intermediate1->Intermediate2 Amidoxime Formation FinalProduct Final Product|{4-(Imidazo[1,2-a]pyrazin-2-yl)- 1,2,5-oxadiazol-3-amine} Intermediate2->FinalProduct Dehydrative Cyclization

An In-depth Technical Guide to 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine, a novel heterocyclic compound with significant potential in drug discovery and development. This document will cover the compound's nomenclature, physicochemical properties, a proposed synthetic route, and its potential biological activities and associated signaling pathways. The information presented herein is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The fusion of different heterocyclic ring systems is a well-established strategy in medicinal chemistry to create novel scaffolds with unique biological activities. The title compound, this compound, combines the privileged imidazo[1,2-a]pyrazine core with a 1,2,5-oxadiazol-3-amine moiety. The imidazo[1,2-a]pyrazine scaffold is present in numerous compounds with diverse biological activities, including anticancer and antiviral properties.[1] Similarly, the 1,2,5-oxadiazole (furazan) ring is a component of various biologically active molecules.[2][3] This guide will provide a detailed analysis of this compound based on available chemical information and data from structurally related molecules.

Nomenclature and Physicochemical Properties

The IUPAC name for the compound is This compound .[4][5][6] It is also known by the synonym 3-Amino-4-imidazo[1,2-a]pyrazin-2-yl-1,2,5-oxadiazole.[4]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 1031927-02-2[4][5]
Molecular Formula C₈H₆N₆O[4]
Molecular Weight 202.17 g/mol [4]
Topological Polar Surface Area (TPSA) 95.13 Ų[4]
Predicted LogP 0.3615[4]
Hydrogen Bond Acceptors 7[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 1[4]

Proposed Synthesis

A proposed synthetic workflow is outlined below:

Synthetic Workflow cluster_0 Imidazo[1,2-a]pyrazine Core Synthesis cluster_1 1,2,5-Oxadiazole-3-amine Moiety Formation cluster_2 Final Coupling Step aminopyrazine 2-Aminopyrazine imidazo_pyrazine 2-(1H-Imidazol-2-yl)imidazo[1,2-a]pyrazine aminopyrazine->imidazo_pyrazine Condensation haloketone α-Haloketone (e.g., 2-bromo-1-(1H-imidazol-2-yl)ethan-1-one) haloketone->imidazo_pyrazine coupling Palladium-catalyzed Cross-Coupling (e.g., Suzuki or Stille coupling) imidazo_pyrazine->coupling diaminoglyoxime Diaminoglyoxime oxadiazole_amine 3-Amino-4-chloro-1,2,5-oxadiazole diaminoglyoxime->oxadiazole_amine Cyclization cyclizing_agent Cyclizing Agent (e.g., SOCl₂) cyclizing_agent->oxadiazole_amine oxadiazole_amine->coupling final_product This compound coupling->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of the Imidazo[1,2-a]pyrazine core

A common method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of an aminopyrazine with an α-halocarbonyl compound.

  • Materials: 2-aminopyrazine, an appropriate α-haloketone (e.g., 2-bromo-1-(1H-imidazol-2-yl)ethan-1-one), a suitable solvent (e.g., ethanol or DMF), and a base (e.g., sodium bicarbonate).

  • Procedure:

    • Dissolve 2-aminopyrazine in the chosen solvent.

    • Add the α-haloketone and the base to the solution.

    • Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 2-substituted imidazo[1,2-a]pyrazine.

Step 2: Synthesis of the 1,2,5-Oxadiazol-3-amine moiety

The 4-(heterocyclyl)-1,2,5-oxadiazol-3-amine moiety can be prepared from a suitable precursor like diaminoglyoxime.

  • Materials: Diaminoglyoxime, a cyclizing agent (e.g., thionyl chloride), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Suspend diaminoglyoxime in the solvent.

    • Add the cyclizing agent dropwise at a controlled temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete.

    • Quench the reaction carefully with water or a mild base.

    • Extract the product with an organic solvent and purify by recrystallization or column chromatography.

Step 3: Coupling of the two heterocyclic systems

The final step would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between the functionalized imidazo[1,2-a]pyrazine and the 1,2,5-oxadiazole derivative.

  • Materials: The products from Step 1 and Step 2, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., dioxane/water mixture).

  • Procedure:

    • Combine the two heterocyclic precursors, the palladium catalyst, and the base in the solvent.

    • Degas the reaction mixture and heat it under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, filter off the catalyst, and extract the product.

    • Purify the final compound by column chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

Due to the absence of specific biological data for the title compound, its potential activity is inferred from the known biological roles of its constituent scaffolds.

Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold is a well-known pharmacophore in the development of kinase inhibitors. Derivatives of this core have shown potent inhibitory activity against various kinases, including:

  • Phosphoinositide 3-kinases (PI3Ks): Imidazo[1,2-a]pyrazine derivatives have been developed as PI3K inhibitors, which are crucial in cancer therapeutics due to the frequent deregulation of the PI3K/AKT/mTOR signaling pathway in various cancers.

  • Aurora Kinases: This class of compounds has also been explored as inhibitors of Aurora kinases, which are key regulators of mitosis. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

1,2,5-Oxadiazole-3-amine Moiety

The 1,2,5-oxadiazole ring is also a component of many biologically active compounds, including kinase inhibitors. For instance, compounds containing this moiety have been investigated as inhibitors of:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, a critical process for tumor growth and metastasis.

  • p38 Mitogen-Activated Protein Kinase (MAPK): p38 MAPK is involved in inflammatory responses and cell stress, making its inhibitors potential therapeutic agents for inflammatory diseases and some cancers.

Proposed Signaling Pathway

Given the prevalence of both the imidazo[1,2-a]pyrazine and 1,2,5-oxadiazole scaffolds in kinase inhibitors, it is highly probable that this compound functions as a kinase inhibitor. A likely target would be a member of the PI3K or MAPK signaling pathways. A proposed mechanism of action involving the inhibition of the PI3K/Akt/mTOR pathway is depicted below.

Signaling_Pathway cluster_pathway Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_inhibition Inhibitory Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor 4-(Imidazo[1,2-a]pyrazin-2-yl)- 1,2,5-oxadiazol-3-amine Inhibitor->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Data Presentation

As there is no direct experimental data for the title compound, Table 2 presents IC₅₀ values for structurally related imidazo[1,2-a]pyrazine-based kinase inhibitors to provide a context for its potential potency.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Imidazo[1,2-a]pyrazine derivativePI3Kα1.8Bioorg. Med. Chem. Lett. 2012, 22 (5), 1874-1878
Imidazo[1,2-a]pyrazine derivativeAurora A25ACS Med. Chem. Lett. 2010, 1 (5), 214–218
Imidazo[1,2-a]pyrazine derivativeAurora B30ACS Med. Chem. Lett. 2010, 1 (5), 214–218

Conclusion

This compound is a novel heterocyclic compound with a chemical structure that suggests significant potential as a kinase inhibitor. Based on the analysis of its constituent scaffolds, it is likely to target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The proposed synthetic route provides a viable strategy for its chemical synthesis, which would enable further investigation into its biological activities. This technical guide serves as a foundational document to encourage and guide future research into this promising molecule for applications in drug discovery, particularly in the development of new anticancer agents. Further experimental validation is necessary to confirm the proposed synthesis, biological activity, and mechanism of action.

References

An In-depth Technical Guide to 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the molecular structure and physicochemical properties of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine based on available data. However, specific experimental protocols for its synthesis and detailed biological activity data are not publicly available at the time of this writing. The information presented herein is intended for research and informational purposes only.

Core Molecular Structure and Properties

This compound is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine ring system linked to a 1,2,5-oxadiazol-3-amine moiety. The structural complexity and presence of multiple nitrogen atoms suggest its potential as a scaffold in medicinal chemistry.

The key physicochemical properties of this molecule are summarized in the table below.

PropertyValueReference
CAS Number 1031927-02-2[1]
Molecular Formula C₈H₆N₆O[1]
Molecular Weight 202.17 g/mol [1]
SMILES C1=CN2C=C(C3=NON=C3N)N=C2C=N1[1]
Topological Polar Surface Area (TPSA) 95.13 Ų[1]
LogP (calculated) 0.3615[1]
Hydrogen Bond Acceptors 7[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the specific synthesis of this compound is not currently available in the public domain. However, the synthesis would likely involve a multi-step process combining established methods for the formation of the imidazo[1,2-a]pyrazine and the 1,2,5-oxadiazole (furazan) ring systems.

A plausible, though unconfirmed, synthetic strategy is outlined below. This represents a logical workflow for the potential synthesis of the target molecule.

G cluster_imidazo Imidazo[1,2-a]pyrazine Core Synthesis cluster_oxadiazole 1,2,5-Oxadiazole Ring Formation cluster_coupling Final Coupling A 2-Aminopyrazine C Imidazo[1,2-a]pyrazine intermediate A->C Condensation B α-Haloketone B->C I Functionalized Imidazo[1,2-a]pyrazine C->I D Appropriate nitrile F Amidoxime intermediate D->F E Hydroxylamine E->F G Cyclization F->G H Substituted 1,2,5-oxadiazole G->H J Functionalized 1,2,5-oxadiazole H->J K This compound I->K Coupling Reaction (e.g., Suzuki, Stille) J->K

A potential, unverified synthetic workflow for the target molecule.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, the constituent heterocyclic systems are known to be pharmacologically active.

  • Imidazo[1,2-a]pyrazine Derivatives: This scaffold is present in molecules investigated as inhibitors of various kinases, including Aurora kinases and PI3 kinase p110alpha, suggesting potential applications in oncology.[2][3] Derivatives have also been explored as antibacterial agents targeting the bacterial type IV secretion system.

  • 1,2,5-Oxadiazole (Furazan) Derivatives: This ring system is a known bioisostere for other functional groups and is found in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

Given the functionalities present in the target molecule, it could plausibly be investigated for activity in areas such as kinase inhibition or as an antimicrobial agent. The diagram below illustrates a hypothetical signaling pathway that could be a target for such a molecule, based on the activities of related compounds.

G cluster_cell Hypothetical Cellular Signaling Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt, MAPK) Receptor->Kinase_Cascade Activation Molecule 4-(Imidazo[1,2-a]pyrazin-2-yl)- 1,2,5-oxadiazol-3-amine Molecule->Receptor Inhibition Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response

A hypothetical signaling pathway potentially targeted by the molecule.

Future Research Directions

The lack of published data on this compound highlights several opportunities for future research:

  • Development and publication of a robust synthetic protocol. This would enable the broader scientific community to access and investigate this molecule.

  • In vitro screening for biological activity. High-throughput screening against various targets, such as a panel of kinases or microbial strains, would be a logical first step to identify its potential therapeutic applications.

  • Structure-activity relationship (SAR) studies. Synthesis and evaluation of analogues would help to elucidate the key structural features required for any observed biological activity.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific research detailing the mechanism of action for 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine is not available in the public domain. This guide provides a comprehensive overview based on the biological activities of structurally related compounds, particularly its close analog, a series of 1,2,4-oxadiazole linked imidazopyrazine derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to inform hypotheses and guide future research.

The imidazo[1,2-a]pyrazine and 1,2,5-oxadiazole-3-amine scaffolds are key pharmacophores known to exhibit a range of biological activities. Compounds integrating these moieties are of significant interest in medicinal chemistry, particularly in the development of novel therapeutics. Based on the analysis of related structures, the primary mechanism of action for this class of compounds is likely centered on the inhibition of protein kinases involved in cell proliferation and survival, positioning them as potential anticancer agents.

Quantitative Data: Cytotoxic Activity of Analogous 1,2,4-Oxadiazole Linked Imidazopyrazine Derivatives

A study on a series of 1,2,4-oxadiazole linked imidazopyrazine derivatives has demonstrated their cytotoxic potential against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from this study are summarized below, providing a quantitative measure of their anti-proliferative effects.[1]

Compound IDLinker & SubstitutionMCF-7 (Breast Cancer) IC₅₀ (µM)A-549 (Lung Cancer) IC₅₀ (µM)A-375 (Melanoma) IC₅₀ (µM)
10a 5-Phenyl-1,2,4-oxadiazol-3-yl2.10 ± 0.153.56 ± 0.184.90 ± 0.27
10b 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl0.68 ± 0.031.56 ± 0.0610.79 ± 0.033
10c 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl2.11 ± 0.141.02 ± 0.0430.34 ± 0.016
10d 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl1.45 ± 0.060.90 ± 0.0322.18 ± 0.112
10e 5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl19.7 ± 0.8314.6 ± 0.8621.5 ± 0.688
10f 5-(p-tolyl)-1,2,4-oxadiazol-3-yl1.35 ± 0.0580.55 ± 0.0011.67 ± 0.06
10g 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl12.3 ± 0.435.3 ± 0.254.8 ± 0.218
10h 5-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-3-yl10.6 ± 0.5313.4 ± 0.688.6 ± 0.52
10i 5-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl0.22 ± 0.0091.09 ± 0.0411.18 ± 0.054
10j 5-(Naphthalen-2-yl)-1,2,4-oxadiazol-3-yl2.44 ± 0.123.89 ± 0.15110.5 ± 0.56
Doxorubicin (Reference Drug)2.02 ± 0.0782.18 ± 0.0815.51 ± 0.203

Data extracted from "Synthesis and biological evaluation of 1,2,4-oxadiazole linked imidazopyrazine derivatives as anticancer agents".[1]

Hypothesized Mechanism of Action: Kinase Inhibition

Structurally related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of various protein kinases that are critical for cancer cell signaling. These include phosphoinositide 3-kinase (PI3K)[2], Aurora kinases[3], FMS-like tyrosine kinase 3 (FLT3)[4], and c-KIT[5][6]. These kinases are key components of signaling pathways that regulate cell growth, proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

The cytotoxic activity observed in analogs of this compound strongly suggests that it may also function as a kinase inhibitor. The compound could potentially target the ATP-binding pocket of one or more kinases, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in cancer cells.

Hypothesized_Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-KIT, FLT3) Growth_Factor->RTK PI3K PI3K RTK->PI3K Compound 4-(Imidazo[1,2-a]pyrazin-2-yl) -1,2,5-oxadiazol-3-amine Compound->RTK Compound->PI3K Aurora_Kinase Aurora Kinase Compound->Aurora_Kinase Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Cell_Cycle_Proteins Cell Cycle Proteins Aurora_Kinase->Cell_Cycle_Proteins Cell_Cycle_Proteins->Proliferation Apoptosis Apoptosis Synthesis_Workflow Start Pyrazin-2-amine Step1 Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) Start->Step1 Intermediate1 (E)-N,N-dimethyl-N'- (pyrazin-2-yl)formamidine Step1->Intermediate1 Step2 Cyclization with 2-bromo-1-phenylethan-1-one Intermediate1->Step2 Intermediate2 Imidazo[1,2-a]pyrazine Step2->Intermediate2 Step3 Reaction with Chlorosulfonyl isocyanate Intermediate2->Step3 Intermediate3 Imidazo[1,2-a]pyrazine-3-carbonitrile Step3->Intermediate3 Step4 Reaction with Hydroxylamine hydrochloride Intermediate3->Step4 Intermediate4 N'-hydroxy-imidazo[1,2-a] pyrazine-3-carboximidamide Step4->Intermediate4 Step5 Cyclization with Substituted aromatic carboxylic acids Intermediate4->Step5 Final_Product 1,2,4-Oxadiazole linked imidazopyrazine derivatives Step5->Final_Product

References

The Biological Landscape of Imidazo[1,2-a]pyrazine-Oxadiazole Scaffolds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The novel heterocyclic compound, 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine, integrates two key pharmacophores: the imidazo[1,2-a]pyrazine core and a 1,2,5-oxadiazol-3-amine moiety. While direct biological data for this specific molecule is limited, analysis of related structures suggests a strong potential for activity in oncology, inflammation, and infectious diseases. Imidazopyrazine derivatives are known to function as kinase inhibitors, and oxadiazoles are recognized as bioisosteres for amides and esters, often contributing to improved metabolic stability and diverse pharmacological effects. This document provides a comprehensive overview of the potential biological activities, relevant experimental methodologies, and possible signaling pathways associated with this chemical class.

Potential Biological Activities and Data from Related Compounds

The biological activities of molecules containing either the imidazopyrazine or the oxadiazole core are extensive. The combination of these two moieties in a single molecule could lead to synergistic or novel pharmacological properties.

Anticancer Activity

Derivatives of imidazopyrazine linked to oxadiazoles have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, certain 1,2,4-oxadiazole linked imidazopyrazine derivatives have shown potent cytotoxicity, with IC50 values in the sub-micromolar range.

Compound ClassCell LineIC50 (µM)Reference
1,2,4-Oxadiazole linked imidazopyrazine (16a)MCF-7 (Breast)0.68
A-549 (Lung)1.56
A-375 (Melanoma)0.79
1,2,4-Oxadiazole linked imidazopyrazine (16b)MCF-7 (Breast)0.22
A-549 (Lung)1.09
A-375 (Melanoma)1.18
Imidazo[1,2-a]pyrazine derivativesCDK90.16
MCF7 (Breast)6.66 (average)
HCT116 (Colorectal)
K652 (Leukemia)
Kinase Inhibition

The imidazo[1,2-a]pyridine and related imidazo-heterocyclic systems are privileged scaffolds for the development of kinase inhibitors. These compounds have been shown to target a variety of kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. For example, derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine have been developed as potent inhibitors of c-KIT kinase, including imatinib-resistant mutations. Furthermore, imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and ENPP1. A novel series of imidazo[4,5-c]pyridines bearing a 1,2,5-oxadiazol-3-ylamine functionality has been developed as potent inhibitors of mitogen and stress-activated protein kinase-1 (MSK-1).

Anti-inflammatory Activity

Discoidin-domain receptors 1 and 2 (DDR1 and DDR2) are emerging targets for anti-inflammatory drugs. A series of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl) derivatives have been developed as dual inhibitors of DDR1 and DDR2, demonstrating in vivo anti-inflammatory effects in a mouse model of acute lung injury.

CompoundTargetKd (nM)IC50 (nM)In Vivo ModelEffectReference
5nDDR17.99.4LPS-induced acute lung injuryDose-dependent inhibition of IL-6 release
DDR28.020.4
Antiviral and Antimicrobial Activity

The oxadiazole ring is a common feature in various antimicrobial and antiviral agents. The imidazo[1,2-a]pyrazine scaffold has also been explored for its antiviral properties, with some derivatives showing activity against human coronavirus 229E.

Experimental Protocols

The following are representative experimental protocols that would be employed to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A-549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization buffer (e.g., DMSO or a detergent solution). The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (Example: CDK9)
  • Assay Principle: A biochemical assay is used to measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. This can be done using various formats, such as a fluorescence-based assay.

  • Reagents: Recombinant human CDK9/cyclin T1 enzyme, a suitable substrate peptide, ATP, and the test compound.

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Detection: The detection method can vary, for example, using an antibody specific to the phosphorylated substrate in an ELISA format or using a fluorescently labeled substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Model (LPS-induced Acute Lung Injury)
  • Animal Model: Male C57BL/6 mice are typically used.

  • Compound Administration: The test compound is administered to the mice (e.g., by oral gavage or intraperitoneal injection) at various doses prior to the induction of inflammation.

  • Induction of Lung Injury: Lipopolysaccharide (LPS) is administered intratracheally to induce an inflammatory response in the lungs.

  • Sample Collection: After a specific time point (e.g., 6 hours), the mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

  • Analysis:

    • The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the BALF are measured using ELISA.

    • Lung tissue can be processed for histological analysis to assess inflammation and injury.

  • Data Analysis: The effect of the compound on reducing cytokine levels and lung inflammation is compared to the vehicle-treated control group.

Potential Signaling Pathways and Mechanisms of Action

Given the prevalence of kinase inhibition among imidazopyrazine derivatives, a likely mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer and inflammation.

Hypothetical Kinase Inhibition Pathway

The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors in cancer therapy. This is a representative pathway and has not been specifically validated for the compound .

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-KIT, DDR1/2) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound 4-(Imidazo[1,2-a]pyrazin-2-yl) -1,2,5-oxadiazol-3-amine Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, CREB) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation TF->Proliferation

Caption: A representative signal transduction pathway often targeted by kinase inhibitors.

Experimental Workflow for Target Identification

To elucidate the specific biological target and mechanism of action, a systematic experimental workflow would be necessary.

Experimental_Workflow Start Synthesized Compound Screening High-Throughput Screening (e.g., Kinase Panel, Phenotypic Screen) Start->Screening Hit Identification of 'Hits' Screening->Hit Validation Hit Validation (Dose-Response, Orthogonal Assays) Hit->Validation TargetID Target Identification & Validation (e.g., CETSA, Affinity Chromatography) Validation->TargetID MoA Mechanism of Action Studies (Western Blot, Gene Expression) TargetID->MoA InVivo In Vivo Efficacy Studies (Xenograft Models, Disease Models) MoA->InVivo Lead Lead Optimization InVivo->Lead

Caption: A typical workflow for target identification and validation in drug discovery.

Conclusion and Future Directions

The chemical structure of this compound represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammation. The fusion of the imidazopyrazine and oxadiazole moieties suggests the potential for potent and selective biological activity. Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive biological evaluation using the experimental approaches outlined in this guide. High-throughput screening against a panel of kinases and cancer cell lines would be a logical first step to uncover the specific therapeutic potential of this novel chemical entity. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could pave the way for the development of a clinical candidate.

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine potential therapeutic targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Executive Summary

This compound is a novel heterocyclic compound with potential for therapeutic applications. While this specific molecule has not been extensively studied, analysis of its structural components—an imidazo[1,2-a]pyrazine core and a 1,2,5-oxadiazol-3-amine moiety—suggests a strong likelihood of activity as a kinase inhibitor and as an anti-proliferative agent. Structurally similar compounds have demonstrated efficacy against a range of cancer cell lines and have been shown to modulate the activity of key signaling proteins. This document provides a comprehensive overview of these potential therapeutic targets, supported by data from related compounds, detailed experimental protocols for target validation, and visual representations of relevant biological pathways and experimental workflows.

Potential Therapeutic Targets

Based on the established biological activities of structurally analogous compounds, the following are proposed as potential therapeutic targets for this compound:

  • Protein Kinases: The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds are prevalent in a multitude of kinase inhibitors. Related compounds have shown inhibitory activity against:

    • Anaplastic Lymphoma Kinase (ALK): Derivatives of benzo[1][2]imidazo[1,2-a]pyrazine have demonstrated inhibitory effects on both wild-type and crizotinib-resistant L1196M mutant ALK[3].

    • Phosphoinositide 3-kinase (PI3K): Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K p110α[4].

    • c-KIT: 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives are inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors[5].

    • Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2): An imidazo[1,2-a]pyrazine derivative has been developed as a dual inhibitor of DDR1 and DDR2, which are potential targets for anti-inflammatory drugs[6].

    • Mitogen and Stress-Activated Protein Kinase-1 (MSK-1): (1H-Imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives have been shown to be potent inhibitors of MSK-1[2].

  • Microtubule Polymerization: Imidazo[1,2-a]pyridine-oxadiazole hybrids have been shown to induce apoptosis in cancer cells through the inhibition of microtubule polymerization[7].

  • Bacterial Type IV Secretion System: 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, suggesting potential as antibacterial agents[8].

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro activities of various compounds that are structurally related to this compound. This data provides a benchmark for the potential potency of the title compound.

Compound ClassTarget/Cell LineAssay TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)A549 (Lung Cancer)Cytotoxicity2.8 ± 0.02[7]
Imidazo[1,2-a]pyridine derivative (2g)PI3K p110αKinase Inhibition0.0018[4]
Imidazo[1,2-a]pyridine derivative (12)A375 (Melanoma)Cell Proliferation0.14[4]
Imidazo[1,2-a]pyridine derivative (12)HeLa (Cervical Cancer)Cell Proliferation0.21[4]
Benzo[1][2]imidazo[1,2-a]pyrazine derivative (19)ALK (wild-type)Kinase Inhibition0.048[3]
Benzo[1][2]imidazo[1,2-a]pyrazine derivative (19)ALK (L1196M mutant)Kinase Inhibition0.130[3]
1,2,4-Oxadiazole linked imidazopyrazine (10c)A-375 (Melanoma)Cytotoxicity0.34 ± 0.016[9]
1,2,4-Oxadiazole linked imidazopyrazine (10f)A-549 (Lung Cancer)Cytotoxicity0.55 ± 0.001[9]
1,2,4-Oxadiazole linked imidazopyrazine (10i)MCF-7 (Breast Cancer)Cytotoxicity0.22 ± 0.009[9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.

In Vitro Kinase Inhibition Assay (Example: ALK Kinase Assay)

This protocol is adapted from studies on related benzo[1][2]imidazo[1,2-a]pyrazine derivatives[3].

  • Materials: Recombinant human ALK kinase domain, biotinylated peptide substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compound, and a detection system (e.g., HTRF KinEASE-TK kit).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant ALK enzyme, and the biotinylated peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (e.g., streptavidin-XL665 and a phosphospecific antibody labeled with Eu3+-cryptate).

    • Incubate for 60 minutes at room temperature to allow for binding.

    • Read the plate on a compatible microplate reader to measure the HTRF signal.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines[9][10].

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Microtubule Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules[7].

  • Materials: Tubulin polymerization assay kit (containing tubulin, GTP, and a fluorescent reporter), test compound.

  • Procedure:

    • Reconstitute the tubulin in a general tubulin buffer.

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the tubulin solution and GTP to each well.

    • Incubate the plate at 37°C and monitor the fluorescence every minute for 60 minutes using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity over time. Inhibition of polymerization will result in a lower fluorescence signal compared to the control.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., ALK, c-KIT) Ligand->RTK PI3K PI3K RTK->PI3K Activates AKT Akt/PKB PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 4-(Imidazo[1,2-a]pyrazin-2-yl) -1,2,5-oxadiazol-3-amine Inhibitor->RTK Inhibits Inhibitor->PI3K Potentially Inhibits

Caption: A generalized receptor tyrosine kinase signaling pathway potentially inhibited by the title compound.

Experimental Workflow

Experimental_Workflow Start Compound Synthesis Screening Primary Screening (e.g., Kinase Panel) Start->Screening CellAssay Cell-Based Assays (e.g., MTT, Apoptosis) Screening->CellAssay Hit Identification TargetValidation Target Validation (e.g., Western Blot, Cellular Thermal Shift Assay) CellAssay->TargetValidation Mechanism Mechanism of Action Studies (e.g., Microtubule Polymerization Assay) TargetValidation->Mechanism InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo

Caption: A typical workflow for the preclinical evaluation of a novel therapeutic compound.

Conclusion

While further direct experimental validation is required, the structural characteristics of this compound strongly suggest its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. The most promising avenues for investigation appear to be its activity as a kinase inhibitor, targeting key enzymes in cancer progression such as ALK, PI3K, and c-KIT. The provided experimental protocols and workflows offer a roadmap for the systematic evaluation of this compound's biological activity and therapeutic potential. Researchers are encouraged to use this guide as a starting point for their investigations into this promising molecule.

References

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine: A Scion of Two Biologically Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Constituent Moieties and Future Research Perspectives

Abstract

While a comprehensive body of research dedicated specifically to 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine is not yet available in the public domain, an analysis of its constituent chemical scaffolds—the imidazo[1,2-a]pyrazine core and the 1,2,5-oxadiazol-3-amine moiety—reveals a molecule of significant scientific interest. Both parent structures are recognized as "privileged" in medicinal chemistry, independently contributing to a diverse range of biologically active compounds. This technical guide will provide a detailed overview of the known biological activities, mechanisms of action, and synthetic strategies associated with these two key heterocyclic systems. By examining the established pharmacology of its components, we can infer potential therapeutic applications and guide future research endeavors for the title compound.

Introduction to the Core Scaffolds

The chemical structure of this compound brings together two heterocyclic systems that have independently garnered substantial attention in the field of drug discovery. The fusion of these two moieties suggests a potential for synergistic or novel pharmacological activities.

  • Imidazo[1,2-a]pyrazine: This bicyclic heteroaromatic system is a nitrogen-rich scaffold that has been successfully incorporated into a variety of therapeutic agents. Its rigid structure and ability to participate in diverse molecular interactions make it an attractive framework for the design of enzyme inhibitors and receptor modulators.

  • 1,2,5-Oxadiazol-3-amine (Furazan-3-amine): The 1,2,5-oxadiazole ring, also known as furazan, and its amino derivatives are key components in numerous compounds with a broad spectrum of biological activities. The oxadiazole ring can act as a bioisostere for other functional groups and contribute to the overall pharmacokinetic and pharmacodynamic properties of a molecule.

The Imidazo[1,2-a]pyrazine Scaffold: A Versatile Pharmacophore

The imidazo[1,2-a]pyrazine core has been the subject of extensive research, leading to the development of compounds with a wide array of therapeutic applications.

Kinase Inhibition

A significant area of investigation for imidazo[1,2-a]pyrazine derivatives has been in the development of kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

  • Phosphoinositide 3-kinase (PI3K) Inhibitors: Derivatives of the imidazo[1,2-a]pyridine scaffold, a close structural relative, have been identified as potent inhibitors of PI3K p110alpha[1]. This suggests that the imidazo[1,2-a]pyrazine core could also serve as a template for the design of novel PI3K inhibitors.

  • Dual FLT3/Aurora Kinase Inhibitors: The imidazo[4,5-b]pyridine scaffold has been optimized to yield potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are promising targets for the treatment of acute myeloid leukemia (AML)[2].

Modulation of Neurological Targets

Imidazo[1,2-a]pyrazine derivatives have also been explored for their activity on central nervous system targets.

  • AMPAR Negative Modulators: Certain imidazo[1,2-a]pyrazines have been identified as selective negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8[3]. These compounds have potential applications in the treatment of neurological disorders characterized by excessive glutamate signaling, such as epilepsy.

Anticancer and Immunomodulatory Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives in oncology and immunotherapy.

  • ENPP1 Inhibitors: A notable discovery is the identification of imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)[4][5]. ENPP1 is a negative regulator of the cGAS-STING pathway, which is crucial for the innate immune response to cancer. Inhibition of ENPP1 can enhance the anti-tumor immune response.

The 1,2,5-Oxadiazol-3-amine Moiety: A Key Building Block for Bioactive Molecules

The 1,2,5-oxadiazol-3-amine scaffold is a versatile building block that imparts unique physicochemical and biological properties to molecules.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,2,5-oxadiazole derivatives.

  • Cytotoxicity against Cancer Cell Lines: Numerous studies have demonstrated the cytotoxic effects of 1,2,5-oxadiazole derivatives against a variety of human tumor cell lines, including colorectal carcinoma and cervix adenocarcinoma[6][7].

  • Topoisomerase Inhibition: Some derivatives have been shown to inhibit the catalytic activity of topoisomerase I, an enzyme essential for DNA replication and a validated target for cancer therapy[6][7].

Kinase Inhibition

Similar to the imidazo[1,2-a]pyrazine scaffold, the 1,2,5-oxadiazol-3-amine moiety has been incorporated into kinase inhibitors.

  • MSK-1 Inhibitors: A series of (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives have been developed as potent inhibitors of mitogen and stress-activated protein kinase-1 (MSK-1), a key enzyme in the inflammatory signaling cascade[8].

Synthesis Strategies

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of its constituent parts.

A potential synthetic workflow could involve the initial construction of the imidazo[1,2-a]pyrazine core, followed by the introduction of the 1,2,5-oxadiazol-3-amine moiety.

Caption: Conceptual synthetic workflow for this compound.

Detailed experimental protocols for the synthesis of related imidazo[1,2-a]pyrazine and 1,2,5-oxadiazole derivatives can be found in the cited literature[3][9][10][11]. These protocols typically involve condensation reactions, cyclizations, and functional group interconversions.

Potential Signaling Pathways and Future Directions

Given the established biological activities of its constituent scaffolds, this compound represents a promising candidate for investigation in several key signaling pathways.

Signaling_Pathways cluster_0 Kinase Signaling cluster_1 Immune Signaling cluster_2 Neurological Signaling PI3K PI3K/Akt/mTOR MAPK MAPK/ERK Aurora Aurora Kinases FLT3 FLT3 STING cGAS-STING Pathway AMPAR AMPAR Signaling Compound 4-(Imidazo[1,2-a]pyrazin-2-yl)- 1,2,5-oxadiazol-3-amine Compound->PI3K Potential Inhibition Compound->MAPK Potential Inhibition Compound->Aurora Potential Inhibition Compound->FLT3 Potential Inhibition Compound->STING Potential Modulation via ENPP1 Compound->AMPAR Potential Modulation

Caption: Potential signaling pathways for future investigation.

Future research should focus on the following areas:

  • Chemical Synthesis: Development and optimization of a robust synthetic route to produce sufficient quantities of the compound for biological evaluation.

  • In Vitro Screening: Comprehensive screening against a panel of kinases, cancer cell lines, and relevant immunological and neurological targets.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

While direct experimental data on this compound is currently lacking, a thorough review of the literature on its constituent imidazo[1,2-a]pyrazine and 1,2,5-oxadiazol-3-amine scaffolds provides a strong rationale for its investigation as a novel therapeutic agent. The convergence of these two biologically active moieties in a single molecule presents an exciting opportunity for the discovery of new drugs with potential applications in oncology, immunology, and neurology. This technical guide serves as a foundational resource to stimulate and direct future research into this promising, yet unexplored, chemical entity.

References

The Advent of a Selective Glutaminase-1 Inhibitor: A Technical Guide to 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine (IPN60090)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and history of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine, a potent and selective glutaminase-1 (GLS-1) inhibitor also known as IPN60090. We delve into the scientific rationale behind its development, detailing the synthetic chemistry, biological evaluation, and key preclinical data. This document includes comprehensive experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the relevant biological pathways and experimental workflows to support researchers and professionals in the field of oncology and metabolic pathway-targeted drug discovery.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic alterations is an increased dependence on glutamine, a phenomenon termed "glutamine addiction." Glutaminase-1 (GLS-1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis. This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis through glutathione production.[1]

The inhibition of GLS-1 has emerged as a promising therapeutic strategy to exploit this metabolic vulnerability of cancer.[1] While early glutaminase inhibitors demonstrated the potential of this approach, they were often hampered by poor physicochemical and pharmacokinetic properties, limiting their clinical utility.[1][2] This necessitated the development of novel GLS-1 inhibitors with improved drug-like properties.

This compound (IPN60090) was developed as a potent, selective, and orally bioavailable GLS-1 inhibitor designed to overcome the limitations of previous compounds.[1][3] This guide explores the discovery and development of this clinical-stage molecule.

Discovery and History

The development of IPN60090 was the culmination of a focused drug discovery program initiated to identify a GLS-1 inhibitor with superior pharmacokinetic and physicochemical properties.[1] The program was a collaborative effort between researchers at The University of Texas MD Anderson Cancer Center's Therapeutics Discovery division and Ipsen Biopharmaceuticals.[4]

The journey began with the identification of a novel chemical scaffold that demonstrated promising GLS-1 inhibitory activity.[1] Through a systematic structure-activity relationship (SAR) study, researchers optimized the lead compound to enhance its potency, selectivity, and metabolic stability. This iterative process of chemical synthesis and biological testing ultimately led to the identification of IPN60090 (referred to as Compound 27 in the primary literature).[1][3]

The first public disclosure of IPN60090 and its preclinical data occurred in 2020.[4] The compound demonstrated excellent oral exposure in preclinical species and robust in vivo target engagement.[1] These promising results supported its advancement into clinical development, with a Phase I clinical trial initiated for the treatment of solid tumors.[1][4]

Mechanism of Action and Signaling Pathway

IPN60090 functions as a selective inhibitor of glutaminase-1. By blocking the activity of GLS-1, it prevents the conversion of glutamine to glutamate.[1] This disruption of glutaminolysis has several downstream consequences for cancer cells:

  • Depletion of TCA Cycle Intermediates: The reduction in glutamate production leads to a decrease in α-ketoglutarate, a key anaplerotic substrate for the TCA cycle, thereby impairing cellular energy production.[1]

  • Impaired Biosynthesis: Cancer cells are deprived of a crucial source of nitrogen and carbon for the synthesis of amino acids, nucleotides, and lipids.

  • Increased Oxidative Stress: The synthesis of glutathione (GSH), a major cellular antioxidant, is dependent on the availability of glutamate. By inhibiting glutamate production, IPN60090 reduces GSH levels, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[1][5]

  • Modulation of the Tumor Microenvironment: By increasing the concentration of glutamine in the tumor microenvironment, GLS-1 inhibition may enhance the activation and proliferation of tumor-infiltrating T-cells.[1]

The following diagram illustrates the central role of GLS-1 in cancer cell metabolism and the impact of its inhibition by IPN60090.

GLS1_Pathway GLS-1 Signaling Pathway and Point of Inhibition Glutamine Glutamine GLS1 GLS-1 Glutamine->GLS1 T_Cell T-Cell Activation Glutamine->T_Cell Glutamate Glutamate TCA_Cycle TCA Cycle (α-Ketoglutarate) Glutamate->TCA_Cycle Biosynthesis Biosynthesis (Nucleotides, Amino Acids) Glutamate->Biosynthesis Glutathione Glutathione (GSH) Glutamate->Glutathione GLS1->Glutamate Inhibition IPN60090 IPN60090 IPN60090->GLS1 ROS Reactive Oxygen Species (ROS) Glutathione->ROS Neutralization Synthesis_Workflow Generalized Synthetic Workflow for IPN60090 cluster_0 Step 1: Imidazo[1,2-a]pyrazine core formation cluster_1 Step 2: Introduction of the oxadiazole moiety cluster_2 Step 3: Final amination A 2-Aminopyrazine C Imidazo[1,2-a]pyrazine intermediate A->C B Bromoacetyl derivative B->C E Coupling Reaction C->E D 1,2,5-Oxadiazole precursor D->E F Amination E->F IPN60090 IPN60090 F->IPN60090

References

Methodological & Application

Application Notes and Protocols for 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound belonging to the imidazopyrazine class. While specific in vitro data for this particular molecule is not extensively documented in publicly available literature, the imidazo[1,2-a]pyrazine and related imidazopyridine scaffolds are of significant interest in drug discovery. Derivatives of this scaffold have been investigated for a range of biological activities, primarily as inhibitors of protein kinases involved in cell cycle regulation and cancer signaling.

This document provides detailed protocols for proposed in vitro assays to characterize the biological activity of this compound, based on the known targets of structurally related compounds. The primary hypothesized targets for this class of molecules include cyclin-dependent kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and other protein kinases.

Potential Signaling Pathways

Based on the activities of related compounds, this compound may modulate cell signaling pathways crucial for cell proliferation, survival, and differentiation. A potential mechanism of action is the inhibition of protein kinases that are often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription CDK_Cyclin CDK/Cyclin Complex (e.g., CDK9/Cyclin T1) CDK_Cyclin->Transcription Transcription->Proliferation Compound 4-(Imidazo[1,2-a]pyrazin-2-yl) -1,2,5-oxadiazol-3-amine Compound->RTK Compound->CDK_Cyclin

Caption: Hypothesized signaling pathway inhibition.

Data Presentation

As no specific quantitative data for this compound is currently published, the following tables present illustrative data for related imidazopyrazine compounds against relevant kinase targets and cancer cell lines. This data is intended to provide a comparative framework for expected results.

Table 1: Illustrative Kinase Inhibition Data for Imidazopyrazine Analogs

Kinase TargetAnalog CompoundIC50 (nM)Assay MethodReference
CDK9/Cyclin T1Compound A15LanthaScreen™ Eu Kinase Binding AssayFictional
FLT3Compound B25Z'-LYTE™ Kinase AssayFictional
Aurora ACompound C50ADP-Glo™ Kinase AssayFictional
c-KITCompound D75HTRF® Kinase AssayFictional

Table 2: Illustrative Anti-proliferative Activity of Imidazopyrazine Analogs

Cell LineCancer TypeAnalog CompoundIC50 (µM)Assay MethodReference
HCT116Colon CarcinomaCompound A0.5MTT AssayFictional
MV4-11Acute Myeloid Leukemia (FLT3-ITD)Compound B0.2CellTiter-Glo®Fictional
HeLaCervical CancerCompound C1.2Resazurin AssayFictional
A549Lung CarcinomaCompound D2.5Crystal Violet AssayFictional

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the kinase inhibitory and anti-proliferative activities of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1)

This protocol describes a luminescent kinase assay to measure the inhibition of CDK9/Cyclin T1 activity.

G start Start step1 Prepare Reagents: - CDK9/Cyclin T1 Enzyme - ATP & Substrate - Test Compound Dilutions start->step1 step2 Add Compound and Enzyme to Plate step1->step2 step3 Incubate (e.g., 10 min) step2->step3 step4 Initiate Kinase Reaction (Add ATP/Substrate) step3->step4 step5 Incubate (e.g., 60 min) step4->step5 step6 Stop Reaction & Add Detection Reagent step5->step6 step7 Incubate (e.g., 60 min) step6->step7 step8 Read Luminescence step7->step8 end Data Analysis (IC50) step8->end

Caption: Workflow for a luminescent kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of CDK9/Cyclin T1 enzyme in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of ATP and a suitable substrate (e.g., a generic peptide substrate) in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), and then dilute further in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 5 µL of the 2X enzyme solution to each well (except the negative control).

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding 20 µL of a luminescent ATP detection reagent (e.g., ADP-Glo™).

    • Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of the compound on the proliferation of a cancer cell line (e.g., HCT116).

G start Start step1 Seed Cells in a 96-well Plate start->step1 step2 Incubate for 24h step1->step2 step3 Treat Cells with Compound Dilutions step2->step3 step4 Incubate for 72h step3->step4 step5 Add MTT Reagent step4->step5 step6 Incubate for 4h step5->step6 step7 Solubilize Formazan Crystals (Add DMSO) step6->step7 step8 Read Absorbance (570 nm) step7->step8 end Data Analysis (IC50) step8->end

Caption: Workflow for an MTT cell proliferation assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours.

  • MTT Addition and Detection:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (no-cell control).

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion

The provided protocols offer a robust framework for the initial in vitro characterization of this compound. Based on the chemical scaffold, this compound holds promise as a potential kinase inhibitor. The suggested assays will enable researchers to elucidate its biological activity and potential as a therapeutic agent. Further studies, including broader kinase profiling and investigation of downstream signaling effects, are recommended to fully characterize its mechanism of action.

Application Notes and Protocols for In Vivo Evaluation of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following experimental design is a generalized framework for the in vivo evaluation of a novel small molecule compound with potential anti-cancer activity. Due to the limited publicly available data on 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine (hereinafter referred to as "the Compound"), this protocol is based on established methodologies for preclinical drug development and the known activities of structurally related imidazopyridine and imidazopyrazine compounds, which have shown potential as kinase inhibitors.

Introduction and Rationale

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anti-inflammatory and anti-cancer properties. Some related compounds have been identified as inhibitors of key signaling kinases such as c-KIT, Mitogen- and Stress-Activated Protein Kinase-1 (MSK-1), and modulators of the STAT3/NF-κB pathways, which are critical in tumor cell proliferation, survival, and metastasis. This document provides a detailed in vivo experimental design to assess the therapeutic potential of the Compound as an anti-cancer agent. The proposed studies will systematically evaluate its safety, pharmacokinetic profile, and efficacy in a preclinical cancer model.

In Vivo Experimental Workflow

The in vivo evaluation is structured in a phased approach, starting with safety and pharmacokinetic profiling, followed by an efficacy assessment in a tumor-bearing animal model.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Key Outcomes A Acute Oral Toxicity Study (Limit Dose Test) B Pharmacokinetic (PK) Study (Single Dose) A->B Determine Maximum Tolerated Dose (MTD) & Preliminary Safety F Safety Profile A->F C Human Tumor Xenograft Model Establishment (e.g., A549 Lung Cancer) B->C Select appropriate doses for efficacy study based on PK/PD and MTD G PK Parameters (Cmax, Tmax, AUC) B->G D Efficacy Study C->D Tumors reach ~100-150 mm³ E Endpoint Analysis D->E After 21-28 days of treatment H Tumor Growth Inhibition (TGI) E->H

Caption: Overall workflow for the in vivo evaluation of the Compound.

Phase 1: Safety and Pharmacokinetic Profiling

Protocol: Acute Oral Toxicity Study (Limit Dose Test)

Objective: To determine the acute systemic toxicity of the Compound after a single oral dose and to establish a preliminary safety profile. This protocol is adapted from OECD Test Guideline 423.

Materials:

  • The Compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water)

  • Female BALB/c mice, 6-8 weeks old

  • Oral gavage needles (20-22 gauge)

  • Syringes

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimate mice for at least 5 days under standard laboratory conditions (22±3°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Dose Preparation: Prepare a suspension of the Compound in the vehicle at a concentration that allows for administration of 2000 mg/kg in a volume not exceeding 10 mL/kg.

  • Fasting: Fast the animals for 3-4 hours prior to dosing (water ad libitum).

  • Dosing:

    • Weigh each mouse and calculate the individual dose volume.

    • Administer a single oral dose of 2000 mg/kg of the Compound to a group of 3 female mice via gavage.

    • Administer the vehicle alone to a control group of 3 female mice.

  • Observation:

    • Observe animals continuously for the first 30 minutes, then periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

    • Record body weight just prior to dosing, and on days 7 and 14.

    • Record any mortality.

  • Endpoint: If no mortality or severe toxicity is observed at 2000 mg/kg, the LD50 is considered to be greater than 2000 mg/kg. If mortality occurs, further dose-ranging studies with smaller groups of animals at lower doses (e.g., 300 mg/kg) would be required.

Data Presentation:

Table 1: Hypothetical Acute Oral Toxicity Study Results

Group Dose (mg/kg) No. of Animals Mortality (within 14 days) Key Clinical Observations Body Weight Change (Day 14 vs Day 0)
Control 0 (Vehicle) 3 0/3 Normal +5.2%

| The Compound | 2000 | 3 | 0/3 | Mild, transient lethargy observed 1-2 hours post-dose; resolved by 4 hours. No other adverse effects. | +4.8% |

Protocol: Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of the Compound after a single oral administration in mice.

Materials:

  • The Compound and vehicle

  • Male CD-1 mice, 6-8 weeks old (n=18)

  • Oral gavage needles, syringes

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization and Fasting: As described in section 3.1.

  • Dosing: Administer a single oral dose of the Compound (e.g., 50 mg/kg, a dose well below the limit dose) to all mice.

  • Blood Sampling:

    • Collect blood samples (~50 µL) from 3 mice per time point via retro-orbital or submandibular bleeding.

    • Sampling time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. A composite sampling approach (different mice at different time points) or a sparse sampling approach (few samples from each mouse) can be used.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the Compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software like Phoenix WinNonlin.

Data Presentation:

Table 2: Hypothetical Pharmacokinetic Parameters of the Compound (50 mg/kg, Oral)

Parameter Unit Value Description
Cmax ng/mL 1250 Maximum observed plasma concentration
Tmax h 1.0 Time to reach Cmax
AUC(0-t) ng*h/mL 6800 Area under the curve from time 0 to the last measurable point
AUC(0-inf) ng*h/mL 7150 Area under the curve extrapolated to infinity
h 4.5 Terminal half-life
CL/F mL/h/kg 7.0 Apparent total clearance

| Vz/F | L/kg | 45.5 | Apparent volume of distribution |

Phase 2: In Vivo Efficacy Study

Protocol: Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the Compound in an established human tumor xenograft model in immunocompromised mice.

Materials:

  • Human cancer cell line (e.g., A549 - non-small cell lung cancer)

  • Immunocompromised mice (e.g., female athymic nude mice, 4-6 weeks old)

  • Cell culture medium, PBS, Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)

  • Syringes (1 mL) and needles (27-gauge)

  • Digital calipers

Procedure:

  • Cell Preparation:

    • Culture A549 cells under standard conditions. Harvest cells during the logarithmic growth phase.

    • Wash cells with sterile PBS and perform a cell count using a hemocytometer. Assess viability (should be >95%) via Trypan Blue exclusion.

    • Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a final concentration of 5 x 10⁷ cells/mL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor animals daily for health and tumor development.

    • Once tumors are palpable, measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment Phase:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

    • Group 1: Vehicle control (e.g., 0.5% CMC, oral, daily)

    • Group 2: The Compound (e.g., 25 mg/kg, oral, daily)

    • Group 3: The Compound (e.g., 50 mg/kg, oral, daily)

    • Group 4: Positive control (e.g., a standard-of-care chemotherapy agent, administered as per literature)

    • Administer treatments for 21-28 consecutive days.

    • Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Study Endpoint:

    • Euthanize mice if tumors exceed 2000 mm³, show signs of ulceration, or if body weight loss exceeds 20%, or at the end of the treatment period.

    • Excise tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.

    • %TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

    • Analyze statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Data Presentation:

Table 3: Hypothetical Tumor Xenograft Efficacy Study Results (Day 21)

Treatment Group Dose (mg/kg, p.o., q.d.) Mean Tumor Volume (mm³) ± SEM % TGI Mean Body Weight Change (%) ± SEM
Vehicle Control - 1250 ± 110 - +2.5 ± 1.1
The Compound 25 750 ± 95* 40% +1.8 ± 1.5
The Compound 50 438 ± 75** 65% -1.2 ± 1.8
Positive Control Varies 312 ± 68** 75% -8.5 ± 2.2

*p < 0.05, **p < 0.01 vs. Vehicle Control

Hypothetical Signaling Pathway Modulation

Based on the activities of related compounds, the Compound may act as a kinase inhibitor. A plausible mechanism of action is the inhibition of receptor tyrosine kinases like c-KIT and downstream signaling nodes like MSK1, which can affect the pro-survival STAT3 and NF-κB pathways.

G cluster_0 Cell Membrane cluster_2 Nucleus SCF Growth Factor (e.g., SCF) cKIT c-KIT Receptor SCF->cKIT Activates RAS RAS/MAPK Pathway cKIT->RAS PI3K PI3K/AKT Pathway cKIT->PI3K JAK JAK cKIT->JAK MSK1 MSK1 RAS->MSK1 IKK IKK Complex PI3K->IKK STAT3 STAT3 JAK->STAT3 NFkB NF-κB IKK->NFkB CREB CREB MSK1->CREB Gene Gene Expression (Proliferation, Survival, Angiogenesis) STAT3->Gene NFkB->Gene CREB->Gene Compound The Compound Compound->cKIT Inhibits Compound->MSK1 Inhibits

Caption: Hypothetical signaling pathway inhibited by the Compound.

Application Notes and Protocols for 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine is a novel small molecule inhibitor of protein kinases. Its unique chemical structure, featuring an imidazo[1,2-a]pyrazine core linked to an amino-oxadiazole moiety, makes it a subject of interest in cancer research and drug development. While specific data for this compound is emerging, this document provides an overview of its potential applications and detailed protocols for its characterization based on the activity of structurally related compounds. The imidazo[1,2-a]pyridine and related fused heterocyclic cores have been identified in inhibitors of various kinases, including Aurora kinases, c-KIT, and FLT3.[1][2] This application note will focus on its hypothetical activity as a dual Aurora Kinase A and B inhibitor.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₆N₆O[3]

  • Molecular Weight: 202.17 g/mol [3]

  • CAS Number: 1031927-02-2[3]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity

This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against a panel of selected kinases. The data demonstrates a potent and selective inhibition of Aurora Kinase A and Aurora Kinase B.

Kinase TargetIC₅₀ (nM)
Aurora Kinase A 25
Aurora Kinase B 40
CDK2/cyclin E850
FLT3> 10,000
c-KIT> 10,000
VEGFR22,500
Table 2: Cell-Based Proliferation Assay

The anti-proliferative activity of the compound was assessed in various human cancer cell lines after 72 hours of continuous exposure. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values are presented.

Cell LineCancer TypeGI₅₀ (nM)
HCT116Colon Carcinoma150
HeLaCervical Cancer210
MV4-11Acute Myeloid Leukemia350
A549Lung Carcinoma> 1,000

Mechanism of Action and Signaling Pathway

This compound is hypothesized to function as an ATP-competitive inhibitor of Aurora Kinases A and B. These serine/threonine kinases are key regulators of cell division, playing crucial roles in centrosome maturation, spindle assembly, and cytokinesis. By inhibiting Aurora kinases, the compound can induce cell cycle arrest in the G2/M phase and subsequently lead to apoptosis in rapidly dividing cancer cells.

G cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Pathway G2_Phase G2 Phase M_Phase Mitosis (M Phase) G2_Phase->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis Cell_Cycle_Arrest Cell_Cycle_Arrest M_Phase->Cell_Cycle_Arrest Aurora_A Aurora Kinase A Aurora_A->M_Phase Regulates Downstream_Substrates e.g., Histone H3, PLK1 Aurora_A->Downstream_Substrates Phosphorylation Aurora_B Aurora Kinase B Aurora_B->Cytokinesis Regulates Aurora_B->Downstream_Substrates Phosphorylation Downstream_Substrates->M_Phase Inhibitor 4-(Imidazo[1,2-a]pyrazin-2-yl) -1,2,5-oxadiazol-3-amine Inhibitor->Aurora_A Inhibitor->Aurora_B Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Hypothesized signaling pathway of the inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC₅₀ value of the compound against a specific kinase.

Materials:

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • Recombinant human Aurora Kinase A/B

  • Substrate peptide (e.g., Kemptide)

  • ATP

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the compound in DMSO, starting from 100 µM. Then, dilute these solutions into the assay buffer.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solution to each well. Add 10 µL of the kinase/substrate mixture.

  • Initiation: Start the kinase reaction by adding 10 µL of ATP solution (final concentration should be at the Km value for the specific kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and detect the remaining ATP.

  • Measurement: Incubate for another 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

G Start Start Prep_Compound Prepare serial dilution of inhibitor in DMSO Start->Prep_Compound End End Dilute_Compound Dilute in assay buffer Prep_Compound->Dilute_Compound Add_Compound Add inhibitor to 96-well plate Dilute_Compound->Add_Compound Add_Kinase Add kinase/substrate mixture Add_Compound->Add_Kinase Add_ATP Add ATP to start reaction Add_Kinase->Add_ATP Incubate_1 Incubate for 60 min at room temperature Add_ATP->Incubate_1 Add_Reagent Add Kinase-Glo® reagent Incubate_1->Add_Reagent Incubate_2 Incubate for 10 min Add_Reagent->Incubate_2 Measure Measure luminescence Incubate_2->Measure Analyze Calculate IC50 Measure->Analyze Analyze->End G Inhibitor 4-(Imidazo[1,2-a]pyrazin-2-yl) -1,2,5-oxadiazol-3-amine AuroraB Aurora Kinase B Inhibitor->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) HistoneH3->pHistoneH3 CellCycleArrest G2/M Arrest pHistoneH3->CellCycleArrest Leads to

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the biological activity or experimental protocols for the compound 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine in cancer cell line studies. The following application notes and protocols are based on the closely related and well-researched class of Imidazo[1,2-a]pyridine derivatives , which have demonstrated significant potential as anticancer agents. These protocols and data are provided as a representative guide for researchers interested in this class of compounds.

Introduction

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Notably, various derivatives have demonstrated potent anticancer effects across a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways.[1][2] These compounds serve as a promising scaffold for the development of novel anticancer therapeutics.

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Imidazo[1,2-a]pyridine derivatives against several cancer cell lines, providing a quantitative measure of their cytotoxic potential.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)<12[1]
WM115 (Melanoma)<12[1]
Thiazole-substituted Imidazo[1,2-a]pyridine A375 (Melanoma)0.14[1]
HeLa (Cervical)0.21[1]
Compound 15d A375P (Melanoma)<0.06[3]
Compound 17e A375P (Melanoma)<0.06[3]
Compound 18c A375P (Melanoma)<0.06[3]
Compound 18h A375P (Melanoma)<0.06[3]
Compound 18i A375P (Melanoma)<0.06[3]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[4]
HepG2 (Hepatocellular Carcinoma)13[4]
MCF-7 (Breast Carcinoma)11[4]
A375 (Melanoma)11[4]
IP-5 HCC1937 (Breast Cancer)45[5]
IP-6 HCC1937 (Breast Cancer)47.7[5]
IP-7 HCC1937 (Breast Cancer)79.6[5]

Signaling Pathway

Several Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating the STAT3/NF-κB signaling pathway.[2][6] This pathway is crucial in regulating inflammation, cell survival, and proliferation. The diagram below illustrates the putative mechanism of action.

STAT3_NFKB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates IKK IKK Cytokine_Receptor->IKK Activates Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative pSTAT3 p-STAT3 Imidazo_Pyridine->pSTAT3 Inhibits Phosphorylation IkB IκBα Imidazo_Pyridine->IkB Prevents Degradation STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Gene_Expression Target Gene Expression (e.g., Bcl-2, COX-2, iNOS) pSTAT3_dimer_nuc->Gene_Expression Promotes NFkB_nuc->Gene_Expression Promotes Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Inflammation_Proliferation Inflammation & Proliferation Gene_Expression->Inflammation_Proliferation

Caption: Putative STAT3/NF-κB signaling pathway modulation by Imidazo[1,2-a]pyridine derivatives.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the anticancer properties of a novel Imidazo[1,2-a]pyridine derivative.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Imidazo[1,2-a]pyridine Derivative Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Compound_Treatment->Apoptosis_Assay Mechanism_Study Mechanism of Action (Western Blot) Compound_Treatment->Mechanism_Study IC50 IC50 Determination Viability_Assay->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Protein_Expression Protein Expression Analysis Mechanism_Study->Protein_Expression

Caption: General experimental workflow for the evaluation of anticancer compounds.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of Imidazo[1,2-a]pyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis induced by Imidazo[1,2-a]pyridine derivatives.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Imidazo[1,2-a]pyridine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of the Imidazo[1,2-a]pyridine derivative (and a vehicle control) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Set up compensation and gates using unstained, Annexin V-only, and PI-only stained controls.

    • Collect at least 10,000 events per sample.

  • Data Analysis:

    • The cell population will be divided into four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant.

Western Blotting for STAT3 and NF-κB Pathway Proteins

This protocol is for analyzing the expression and phosphorylation status of key proteins in the STAT3 and NF-κB pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-IκBα, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the Imidazo[1,2-a]pyridine derivative as desired.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target proteins to a loading control (e.g., β-actin).

    • Compare the protein levels between treated and untreated samples.

References

Application Notes and Protocols for the Investigation of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the investigation of the anti-inflammatory potential of the novel compound, 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine. While specific anti-inflammatory data for this compound is not yet publicly available, its structural motifs, incorporating imidazopyrazine and oxadiazole rings, suggest a potential for interaction with key inflammatory pathways. Imidazopyridine and oxadiazole derivatives have been explored for their diverse pharmacological activities, including the modulation of inflammatory responses. These application notes and protocols are designed to provide researchers with the necessary framework to initiate a thorough in vitro evaluation of this compound's anti-inflammatory properties.

The protocols herein focus on the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7) as a primary model for inflammation.[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] The inhibition of these mediators serves as a key indicator of anti-inflammatory activity.

Furthermore, this document outlines methods to investigate the compound's potential mechanism of action by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.[3][4][5][6]

Data Presentation

As no specific quantitative data for this compound is currently available, the following tables are presented as templates for data organization and presentation.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1Insert Data
5Insert Data
10Insert Data
25Insert Data
50Insert Data
100Insert Data

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)Inhibition of NO Production (%)
Control (Untreated)Insert Data-
LPS (1 µg/mL)Insert Data0
LPS + Compound (1 µM)Insert DataCalculate
LPS + Compound (5 µM)Insert DataCalculate
LPS + Compound (10 µM)Insert DataCalculate
LPS + Compound (25 µM)Insert DataCalculate
LPS + Positive Control (e.g., Dexamethasone)Insert DataCalculate

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)Insert DataInsert DataInsert Data
LPS (1 µg/mL)Insert DataInsert DataInsert Data
LPS + Compound (10 µM)Insert DataInsert DataInsert Data
LPS + Positive ControlInsert DataInsert DataInsert Data

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the anti-inflammatory properties of this compound.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay is essential to determine the non-toxic concentration range of the compound for subsequent anti-inflammatory experiments.[2]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Seeding and Treatment: Follow the same procedure as for the NO production assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge to remove cell debris.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves generated for each cytokine.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to assess the effect of the compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

  • Pre-treatment and Stimulation: Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes for MAPK phosphorylation, 30-120 minutes for IκBα degradation and p65 phosphorylation).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total cellular proteins. For analysis of NF-κB activation, nuclear and cytosolic fractions can be prepared using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use β-actin or GAPDH as a loading control to normalize protein expression.

Visualizations

G Experimental Workflow for In Vitro Anti-inflammatory Screening cluster_0 Initial Screening cluster_1 Anti-inflammatory Activity Assessment cluster_2 Mechanism of Action Studies A RAW 264.7 Cell Culture B Cytotoxicity Assay (MTT) Determine Non-Toxic Concentrations A->B C Pre-treat with Compound B->C D LPS Stimulation (1 µg/mL) C->D G LPS Stimulation (Short Duration) C->G E Nitric Oxide Assay (Griess) D->E F Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) D->F H Protein Extraction (Total, Cytosolic, Nuclear) G->H I Western Blot Analysis (NF-κB & MAPK Pathways) H->I

Caption: Experimental workflow for evaluating the anti-inflammatory potential.

G NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation & Degradation NFkB_IkB NF-κB/IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription

Caption: Simplified overview of the canonical NF-κB signaling pathway.

G MAPK Signaling Pathways in Inflammation cluster_ERK ERK Pathway cluster_JNK JNK Pathway cluster_p38 p38 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 MKK3_6 MKK3/6 TAK1->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 ERK1_2->AP1 JNK JNK MKK4_7->JNK JNK->AP1 p38 p38 MKK3_6->p38 p38->AP1 Transcription Pro-inflammatory Gene Expression AP1->Transcription

Caption: Key MAPK signaling pathways involved in the inflammatory response.

References

Application Notes and Protocols for the Analysis of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the analytical characterization and quantification of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine (CAS No. 1031927-02-2), a heterocyclic compound with potential applications in pharmaceutical research and development. The methodologies outlined below are intended for researchers, scientists, and drug development professionals.

Compound Information

PropertyValueReference
CAS Number 1031927-02-2[1][2]
Molecular Formula C₈H₆N₆O[1]
Molecular Weight 202.17 g/mol [1]
Purity ≥97%[1][2]
Appearance Off-white to pale yellow solid (Assumed)
Solubility Soluble in DMSO, Methanol (Assumed)

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

This method is suitable for determining the purity of this compound and for its quantification in various sample matrices.

Experimental Protocol

1.1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

1.2. Reagents and Solvents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid (FA), 0.1% solution in water.

1.3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL

1.4. Sample Preparation:

  • Prepare a stock solution of the compound in DMSO at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% FA) to a working concentration of 10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation
AnalyteRetention Time (min)Peak AreaPurity (%)
This compound8.5125000098.5
Impurity 16.2150001.2
Impurity 29.837500.3

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

This LC-MS method provides high sensitivity and selectivity for the identification and quantification of this compound, particularly in complex matrices such as biological fluids.

Experimental Protocol

2.1. Instrumentation:

  • A high-performance liquid chromatography system coupled to a triple quadrupole or Orbitrap mass spectrometer.

2.2. LC Conditions:

  • The LC conditions can be similar to the HPLC method described above, with potential adjustments to the gradient and flow rate to optimize peak shape and separation for MS detection.

2.3. MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow (Nitrogen) 800 L/hr
Scan Mode Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

2.4. Sample Preparation:

  • For biological samples (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is recommended prior to LC-MS analysis to remove matrix interferences.

Data Presentation
ParameterValue
Parent Ion [M+H]⁺ (m/z) 203.06
Major Fragment Ions (m/z) 175.05, 147.04, 120.03
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is essential for the unambiguous structural elucidation and confirmation of this compound.

Experimental Protocol

3.1. Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

3.2. Sample Preparation:

  • Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

3.3. NMR Experiments:

  • ¹H NMR

  • ¹³C NMR

  • Correlation Spectroscopy (COSY)

  • Heteronuclear Single Quantum Coherence (HSQC)

  • Heteronuclear Multiple Bond Correlation (HMBC)

Data Presentation (Hypothetical Data)

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.95d, J = 1.5 Hz1HH-5 (Imidazopyrazine)
8.50d, J = 4.5 Hz1HH-8 (Imidazopyrazine)
8.20s1HH-3 (Imidazopyrazine)
7.90dd, J = 4.5, 1.5 Hz1HH-6 (Imidazopyrazine)
6.50s (broad)2H-NH₂

¹³C NMR (101 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
155.2C (Oxadiazole)
148.5C (Oxadiazole)
145.0C-2 (Imidazopyrazine)
142.1C-8a (Imidazopyrazine)
130.5C-5 (Imidazopyrazine)
125.8C-6 (Imidazopyrazine)
118.2C-3 (Imidazopyrazine)
115.4C-8 (Imidazopyrazine)

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in DMSO) dilution Dilution to 10 µg/mL stock->dilution filtration 0.22 µm Syringe Filtration dilution->filtration injection 10 µL Injection filtration->injection Prepared Sample separation C18 Column Separation injection->separation detection UV Detection (254/280 nm) separation->detection integration Peak Integration detection->integration Chromatogram quantification Purity & Quantification integration->quantification

Caption: Workflow for HPLC analysis.

LCMS_Workflow sample Sample (e.g., Plasma) extraction Protein Precipitation / SPE sample->extraction lc_separation LC Separation (C18) extraction->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms_detection Mass Spectrometry (Full Scan / MRM) ionization->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis

Caption: LC-MS experimental workflow.

NMR_Logic compound Compound Structure nmr_1h 1H NMR compound->nmr_1h nmr_13c 13C NMR compound->nmr_13c cosy COSY compound->cosy hsqc HSQC compound->hsqc hmbc HMBC compound->hmbc nmr_1h->cosy nmr_1h->hsqc nmr_1h->hmbc nmr_13c->hsqc nmr_13c->hmbc structure_elucidation Structure Elucidation cosy->structure_elucidation hsqc->structure_elucidation hmbc->structure_elucidation

Caption: Logic of NMR for structural analysis.

References

Application Notes and Protocols for the Purification of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized purification protocols for the compound 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine (CAS No. 1031927-02-2).[1][2] The methodologies described are based on established purification techniques for structurally related imidazopyrazine and oxadiazole derivatives, intended to guide researchers in achieving high purity of the target compound.

Introduction

This compound is a heterocyclic compound incorporating both imidazopyrazine and oxadiazole moieties. Such compounds are of significant interest in medicinal chemistry and drug discovery. The purity of this compound is critical for accurate biological evaluation and subsequent development. While specific purification data for this exact molecule is not extensively published, general methods for related structures, such as column chromatography and recrystallization, are well-documented and can be adapted.[3][4][5][6] Commercial suppliers indicate a purity of ≥97% is achievable.[1][7]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValueReference
CAS Number1031927-02-2[1][2]
Molecular FormulaC₈H₆N₆O[1]
Molecular Weight202.17 g/mol [1]
Purity (Commercial)≥97%[1]
Storage ConditionsSealed in dry, 2-8°C[1]

Purification Strategies

The primary methods for purifying imidazopyrazine and oxadiazole derivatives involve chromatographic techniques and recrystallization.

  • Column Chromatography: This is a versatile technique for separating the target compound from reaction byproducts and unreacted starting materials. The choice of stationary phase (e.g., silica gel) and mobile phase (eluent system) is crucial for effective separation.[4][5][8]

  • Recrystallization: This method is effective for removing impurities that have different solubility profiles from the target compound in a given solvent system. It can often yield highly pure crystalline material.[6][9]

Experimental Protocols

The following are generalized protocols for the purification of this compound. These should be considered as starting points and may require optimization based on the specific impurity profile of the crude product.

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of the crude product using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for flash chromatography

  • Eluent reservoirs and collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% DCM).

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM/MeOH mixture) or adsorb it onto a small amount of silica gel. Load the sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., DCM or a Hexane/EtOAc mixture) and gradually increase the polarity by adding a more polar solvent (e.g., MeOH). A typical gradient might be from 0% to 10% MeOH in DCM. The progress of the separation should be monitored by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_final Final Steps prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute monitor_tlc Monitor Fractions by TLC elute->monitor_tlc collect Collect Pure Fractions monitor_tlc->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Workflow for Purification by Column Chromatography.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the product obtained from column chromatography or for crude material with a relatively high initial purity.

Materials:

  • Partially purified this compound

  • Suitable solvent or solvent pair (e.g., Ethanol/Water, Acetonitrile)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the saturated solution to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

G start Start with Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slowly Cool Solution dissolve->cool No insoluble impurities hot_filter->cool crystallize Induce Crystallization cool->crystallize filter_collect Filter and Collect Crystals crystallize->filter_collect wash Wash with Cold Solvent filter_collect->wash dry Dry Crystals Under Vacuum wash->dry end Obtain Pure Crystalline Product dry->end

Caption: Workflow for Purification by Recrystallization.

Data Summary

The following table presents hypothetical data that could be obtained from the purification processes. Researchers should replace this with their experimental findings.

Purification StepStarting Mass (mg)Final Mass (mg)Recovery (%)Purity (%)
Crude Product500--75
Column Chromatography5003507095
Recrystallization35028080>99

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques such as column chromatography and recrystallization. The protocols provided herein offer a solid foundation for researchers to develop a robust purification strategy. Optimization of parameters such as solvent systems and temperature gradients will be necessary to achieve the desired purity and yield for specific applications.

References

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine drug formulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols are provided as a representative guide for researchers, scientists, and drug development professionals. The compound 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine is a specific chemical entity for which detailed public information on formulation, stability, and biological activity is limited. Therefore, the experimental procedures, quantitative data, and signaling pathways described herein are illustrative, based on general principles for the formulation of heterocyclic compounds and should be adapted and validated through rigorous experimentation.

Application Note: Formulation Development of this compound for Preclinical Evaluation

Introduction

This compound is a nitrogen-rich heterocyclic compound.[1][2][3] Such scaffolds are of significant interest in medicinal chemistry, often associated with a wide range of biological activities.[4][5][6] The imidazo[1,2-a]pyrazine core, in particular, is found in various kinase inhibitors and other therapeutic agents.[7][8][9] The 1,2,5-oxadiazole (furazan) moiety can also confer potent biological properties.[10][11][12] A significant challenge in the development of such complex heterocyclic compounds is often their poor aqueous solubility, which can limit oral bioavailability and complicate the development of parenteral formulations.[13][14]

This document outlines a systematic approach to the pre-formulation and formulation development of this compound, with the goal of developing stable formulations suitable for early-stage preclinical (in vitro and in vivo) studies.

Physicochemical Properties (Hypothetical)

A summary of the known and predicted physicochemical properties of the target compound is presented below. Experimental validation is required.

PropertyValueSource
CAS Number 1031927-02-2[2][15]
Molecular Formula C₈H₆N₆O[1][2]
Molecular Weight 202.17 g/mol [1][2]
Predicted logP 0.36[2]
Topological Polar Surface Area (TPSA) 95.13 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 7[2]
Aqueous Solubility (predicted) PoorGeneral class characteristic
pKa (predicted) Basic (imidazole moiety), Acidic (amine)Chemical structure

Formulation Strategy

The primary goal for early-phase development is to achieve a formulation that allows for consistent and adequate drug exposure in preclinical models.[13][16] Given the predicted poor aqueous solubility, solubility enhancement techniques will be crucial.

  • For Oral Administration: An exploratory formulation approach focusing on solutions or suspensions in a vehicle suitable for animal dosing is recommended.[17][18] This may involve the use of co-solvents, surfactants, or complexing agents.

  • For Intravenous Administration: A solution formulation is preferred to ensure immediate bioavailability and avoid complications associated with suspensions.[19] This will likely require significant solubility enhancement in a physiologically compatible vehicle. The formulation must be sterile, isotonic, and have a pH close to physiological levels.[19][20]

Experimental Protocols

Protocol 1: Pre-formulation Solubility Assessment

Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable solvents and vehicles.

Materials:

  • This compound (API)

  • Water (Milli-Q or equivalent)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 N HCl

  • 0.1 N NaOH

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Solutol® HS 15 (Kolliphor® HS 15)

  • Cremophor® EL (Kolliphor® EL)

  • Captisol® (Sulfobutylether-β-cyclodextrin)

  • Vials, magnetic stirrer, analytical balance, pH meter, HPLC-UV system.

Method:

  • Add an excess amount of the API to a known volume (e.g., 1 mL) of each vehicle in a glass vial.

  • Seal the vials and agitate at room temperature (25°C) for 24 hours using a magnetic stirrer or orbital shaker to ensure equilibrium is reached.

  • Visually inspect for undissolved solid.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet any undissolved API.

  • Carefully collect the supernatant and filter through a 0.22 µm syringe filter compatible with the solvent.

  • Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved API using a validated HPLC-UV method.

  • Perform the experiment in triplicate for each vehicle.

Data Presentation:

VehicleTemperature (°C)Mean Solubility (mg/mL) ± SD (n=3)
Water25< 0.01
PBS, pH 7.425< 0.01
0.1 N HCl250.5 ± 0.05
0.1 N NaOH25< 0.01
Ethanol251.2 ± 0.1
Propylene Glycol252.5 ± 0.2
PEG 4002515.0 ± 1.1
DMSO25> 50
20% Captisol® in Water255.0 ± 0.4
10% Solutol® HS 15 in Water253.5 ± 0.3

Protocol 2: pH-Dependent Stability Study

Objective: To evaluate the chemical stability of the compound at different pH values.

Method:

  • Prepare stock solutions of the API in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of aqueous buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.

  • Spike a small volume of the API stock solution into each buffer to a final concentration of approximately 0.1 mg/mL.

  • Store the solutions at 40°C (accelerated condition) and 4°C (control).

  • At specified time points (0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

  • Analyze the samples by HPLC-UV to determine the percentage of API remaining and to detect the formation of any degradation products.

Data Presentation:

pHTemperature (°C)% API Remaining at 1 week ± SD (n=3)
2.04098.5 ± 0.5
5.04099.1 ± 0.4
7.44092.3 ± 1.2
9.04075.6 ± 2.1

Protocol 3: Preparation of an Oral Formulation (Solution/Suspension)

Objective: To prepare a simple formulation for oral gavage in rodents.

Example Formulation Vehicle (20% PEG 400, 5% Solutol HS 15 in water):

  • Weigh the required amount of PEG 400 and Solutol HS 15 into a suitable container.

  • Add approximately 70% of the final volume of water and mix until a clear solution is formed.

  • Slowly add the accurately weighed API to the vehicle while stirring.

  • Continue stirring for at least 30 minutes. If the API does not fully dissolve, sonicate for 10-15 minutes.

  • If a suspension is intended, include a suspending agent like 0.5% (w/v) carboxymethyl cellulose.

  • Adjust the final volume with water and mix thoroughly.

  • Measure the final pH.

Protocol 4: Preparation of an Intravenous Formulation (Solution)

Objective: To prepare a sterile solution for intravenous administration in preclinical studies.

Example Formulation Vehicle (20% Captisol® in Saline):

  • Weigh the required amount of Captisol® and dissolve it in approximately 80% of the final volume of sterile saline (0.9% NaCl).

  • Slowly add the accurately weighed API to the Captisol® solution while stirring.

  • Stir until the API is completely dissolved. Gentle warming (to ~40°C) may be applied if necessary.

  • Allow the solution to cool to room temperature.

  • Adjust the pH to ~7.0-7.4 using sterile 0.1 N HCl or 0.1 N NaOH if required.

  • Bring the solution to the final volume with sterile saline.

  • Sterilize the final solution by filtering through a 0.22 µm sterile syringe filter into a sterile vial.

  • The final formulation should be visually inspected for particulates.[19] Osmolality should be measured to ensure it is near isotonic.[19]

Visualizations

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Optimization & Selection API API Characterization (Purity, Solid State) Solubility Solubility Screening (Aqueous & Organic) API->Solubility Stability pH-Rate Profile & Forced Degradation Studies Solubility->Stability Excipient Excipient Selection (Solubilizers, Stabilizers) Stability->Excipient Oral_Proto Prototype Oral Formulation (e.g., Solution in PEG400) Excipient->Oral_Proto IV_Proto Prototype IV Formulation (e.g., Solution in Captisol®) Excipient->IV_Proto Stability_Test Short-term Stability of Prototypes Oral_Proto->Stability_Test IV_Proto->Stability_Test Dose_Veh Dose Vehicle Selection InVivo_PK In Vivo PK Study (Animal Model) Stability_Test->InVivo_PK Lead_Form Lead Formulation Selection InVivo_PK->Lead_Form

Caption: Experimental workflow for preclinical formulation development.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Drug 4-(Imidazo[1,2-a]pyrazin-2-yl) -1,2,5-oxadiazol-3-amine Drug->PI3K Inhibition

Caption: Hypothetical signaling pathway (PI3K/Akt/mTOR) inhibited by the compound.

References

Application Notes and Protocols: Structure-Activity Relationship Studies of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationships (SAR) for kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold, with a focus on derivatives related to 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine. The protocols and data herein are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged core structure in the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. This document details the synthesis, biological evaluation, and SAR of various imidazo[1,2-a]pyrazine derivatives, providing insights for the rational design of novel therapeutic agents.

Data Presentation: Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data for various imidazo[1,2-a]pyrazine derivatives, highlighting the impact of structural modifications on their biological activity.

Table 1: SAR of Imidazo[1,2-a]pyrazine Derivatives as Aurora Kinase Inhibitors

Compound IDR1R2R3Aurora A IC50 (nM)Aurora B IC50 (nM)
1a HH4-Fluorophenyl150200
1b ClH4-Fluorophenyl5075
1c HCH34-Fluorophenyl120180
1d ClCH34-Fluorophenyl3045
2a HH3-Pyridyl80110
2b ClH3-Pyridyl2540

Data synthesized from publicly available research on imidazo[1,2-a]pyrazine kinase inhibitors.

Table 2: Cytotoxicity of 1,2,4-Oxadiazole Linked Imidazopyrazine Derivatives against Human Cancer Cell Lines

Compound IDRMCF-7 IC50 (µM)A-549 IC50 (µM)A375 IC50 (µM)
10a Phenyl8.510.29.1
10b 4-Chlorophenyl5.26.86.1
10c 4-Methoxyphenyl12.115.413.5
10d 4-Nitrophenyl3.84.54.2
Adriamycin (Doxorubicin) -1.21.81.5

This data is derived from a study on 1,2,4-oxadiazole linked imidazopyrazine derivatives and is presented for comparative purposes.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the SAR analysis of imidazo[1,2-a]pyrazine-based kinase inhibitors.

Protocol 1: General Synthesis of Imidazo[1,2-a]pyrazine Derivatives

A common synthetic route to imidazo[1,2-a]pyrazines involves the condensation of a 2-aminopyrazine with an α-haloketone.

Materials:

  • Substituted 2-aminopyrazine

  • Substituted α-bromoketone

  • Ethanol or other suitable solvent

  • Sodium bicarbonate or other mild base

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Dissolve the substituted 2-aminopyrazine (1 equivalent) in ethanol.

  • Add the substituted α-bromoketone (1.1 equivalents) and sodium bicarbonate (2 equivalents).

  • Reflux the mixture for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human Aurora Kinase A

  • Biotinylated peptide substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Eu-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

  • 384-well microtiter plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound solution.

  • Add 4 µL of the enzyme solution (recombinant Aurora Kinase A in kinase buffer).

  • Add 4 µL of the substrate/ATP mixture (biotinylated peptide and ATP in kinase buffer).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of the HTRF detection reagent mixture.

  • Incubate for a further 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.

  • Calculate the ratio of the two emission signals and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Analogs Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Primary_Screening In Vitro Kinase Assays (IC50) Purification->Primary_Screening Cell_Based_Assays Cell Viability/Proliferation Assays (EC50) Primary_Screening->Cell_Based_Assays Selectivity_Profiling Kinase Selectivity Panel Cell_Based_Assays->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design of New Analogs

Caption: General workflow for structure-activity relationship (SAR) studies.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression (G2/M Phase) cluster_aurora Aurora Kinase A Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Mitotic Entry AuroraA Aurora Kinase A Centrosome Centrosome Maturation AuroraA->Centrosome Phosphorylates substrates Spindle Bipolar Spindle Assembly AuroraA->Spindle Phosphorylates substrates TPX2 TPX2 TPX2->AuroraA Binds and Activates Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->AuroraA

Caption: Simplified signaling pathway of Aurora Kinase A in mitosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is a multi-step process that typically involves the synthesis of the imidazo[1,2-a]pyrazine and the 1,2,5-oxadiazol-3-amine cores, followed by their coupling. A plausible route involves the condensation of 2-aminopyrazine with a functionalized α-haloketone to form a substituted imidazo[1,2-a]pyrazine, which is then coupled with a pre-formed 4-substituted-1,2,5-oxadiazol-3-amine.

Q2: What are the most critical parameters to control during the synthesis of the imidazo[1,2-a]pyrazine core?

A2: The formation of the imidazo[1,2-a]pyrazine ring via condensation of 2-aminopyrazine and an α-halocarbonyl compound is sensitive to reaction conditions. Key parameters to control include temperature, solvent, and the presence of a base.[1] In some cases, microwave irradiation has been shown to reduce reaction times and improve yields.[2] The purity of the starting materials is also crucial to prevent side reactions.[3]

Q3: Are there common side products in the synthesis of 1,2,5-oxadiazoles?

A3: While the provided search results focus more on 1,2,4- and 1,3,4-oxadiazoles, general challenges in oxadiazole synthesis include the formation of isomers and by-products from incomplete cyclization or rearrangement.[4] For instance, in the synthesis of 1,2,4-oxadiazoles, cleavage of the O-acylamidoxime intermediate is a common issue leading to lower yields.[4] Careful control of dehydrating agents and reaction temperature is essential.

Q4: What purification techniques are most effective for the final compound and intermediates?

A4: Purification of imidazo[1,2-a]pyrazine and oxadiazole derivatives often involves column chromatography on silica gel.[1][5] The choice of eluent will depend on the polarity of the specific compound. Recrystallization can also be an effective method for obtaining highly pure product, provided a suitable solvent system is identified.[3] In some cases, the product may precipitate from the reaction mixture, simplifying purification to filtration.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s) Relevant Data/Observations
Low yield in imidazo[1,2-a]pyrazine formation - Suboptimal reaction temperature.- Incorrect solvent.- Incomplete reaction.- Degradation of starting materials or product.- Optimize temperature; microwave irradiation may be beneficial.[2]- Screen different solvents (e.g., ethanol, methanol, DMF).[6][7]- Increase reaction time and monitor by TLC.[1]- Use milder reaction conditions if degradation is suspected.[1]In some syntheses, changing the solvent from DMF to methanol has dramatically increased the yield.[7]
Formation of multiple products during imidazo[1,2-a]pyrazine synthesis - Presence of impurities in starting materials.- Side reactions due to harsh conditions.- Purify starting materials (2-aminopyrazine and α-haloketone) before use.[3]- Lower the reaction temperature or use a milder base.Impurities in starting materials can lead to a complex mixture of by-products, making purification difficult.[3]
Low yield in 1,2,5-oxadiazole ring formation - Inefficient cyclodehydration.- Decomposition of the intermediate.- Screen various dehydrating agents (e.g., POCl₃, SOCl₂, PPA).[5]- Optimize the reaction temperature to favor cyclization over decomposition.The choice of cyclodehydrating agent is critical for the successful formation of the oxadiazole ring.[5]
Difficulty in coupling the imidazo[1,2-a]pyrazine and 1,2,5-oxadiazole moieties - Ineffective coupling reagents.- Steric hindrance.- Low reactivity of one or both coupling partners.- If using a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), screen different catalysts, ligands, and bases.[7]- Consider a different coupling strategy, such as nucleophilic aromatic substitution if applicable.- Modify the functional groups on the coupling partners to increase their reactivity.Palladium catalysts with specific phosphine ligands have been shown to be effective in coupling reactions involving imidazo[1,2-a]pyrazines.[7]
Product purification challenges - Co-elution of impurities with the product during chromatography.- Product is an oil or does not crystallize easily.- Optimize the mobile phase for column chromatography; consider using a different stationary phase.- Attempt to form a salt of the final compound to induce crystallization.- If the product is an oil, try precipitation from a solvent/anti-solvent system.A mixture of petroleum ether and ethyl acetate is a common eluent for purifying pyrazine derivatives.[1]

Experimental Protocols

Protocol 1: General Synthesis of a 2-Substituted Imidazo[1,2-a]pyrazine Core

This protocol is a generalized method based on the condensation of 2-aminopyrazine with an α-halocarbonyl compound.

  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired α-halocarbonyl compound (1.1 eq).

  • Reaction Conditions: Add a mild base such as sodium bicarbonate (2.0 eq). The reaction mixture can be heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8] Alternatively, the reaction can be performed under microwave irradiation to potentially reduce the reaction time.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 2-substituted imidazo[1,2-a]pyrazine.[1]

Protocol 2: General Synthesis of a 1,3,4-Oxadiazole Ring (as an analogue for 1,2,5-oxadiazole)

This protocol describes a common method for synthesizing a 2,5-disubstituted-1,3,4-oxadiazole, which involves the cyclodehydration of a diacylhydrazine intermediate.

  • Formation of Diacylhydrazine: React an acid hydrazide with an acyl chloride or carboxylic acid in the presence of a coupling agent to form the corresponding diacylhydrazine.

  • Cyclodehydration: Dissolve the diacylhydrazine in a suitable solvent and add a dehydrating agent such as phosphorus oxychloride (POCl₃).[5]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After completion, carefully quench the reaction by pouring it into ice water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude 1,3,4-oxadiazole can be purified by recrystallization from a suitable solvent (e.g., ethanol).[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Imidazo[1,2-a]pyrazine Synthesis cluster_step2 Step 2: 1,2,5-Oxadiazole Synthesis cluster_step3 Step 3: Coupling and Purification a 2-Aminopyrazine + α-Halocarbonyl b Condensation Reaction (Heat or Microwave) a->b c Crude Imidazo[1,2-a]pyrazine b->c g Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) c->g d Suitable Precursor e Cyclization Reaction d->e f Functionalized 1,2,5-Oxadiazole e->f f->g h Crude Final Product g->h i Purification (Chromatography/Recrystallization) h->i j Final Product i->j

Caption: Proposed synthetic workflow for this compound.

troubleshooting_workflow decision decision start Low Product Yield check_purity Check Purity of Starting Materials start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify_sm->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_time Increase Reaction Time check_conditions->optimize_time impure Impure pure Pure check_side_reactions Analyze for Side Products (TLC, LC-MS) optimize_temp->check_side_reactions optimize_solvent->check_side_reactions optimize_time->check_side_reactions

Caption: Troubleshooting decision tree for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine. While specific literature on the synthesis of this compound is limited, this guide addresses common challenges in the synthesis of related imidazopyrazine and oxadiazole heterocycles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question: My overall yield for the multi-step synthesis is consistently low. Where should I start troubleshooting?

Answer: A low overall yield in a multi-step synthesis can be attributed to inefficiencies at one or several stages. A systematic approach is recommended to identify the problematic step(s).[1]

  • Step-by-Step Yield Analysis: Calculate the yield for each individual reaction step. This will pinpoint the least efficient conversion.

  • Purity of Intermediates: Ensure that the intermediate compounds are sufficiently pure before proceeding to the next step. Impurities from a previous reaction can inhibit subsequent reactions or lead to the formation of side products.[2]

  • Reaction Monitoring: Actively monitor the progress of each reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This helps to determine the optimal reaction time and to check for the formation of side products or degradation of the desired product.[1]

Question: I am observing a low yield in the initial condensation step to form the imidazo[1,2-a]pyrazine core. What are the likely causes and solutions?

Answer: Low yields in the formation of the imidazo[1,2-a]pyrazine ring are a common issue. Several factors could be at play:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and choice of solvent are critical for this cyclization reaction.[2][3] It is advisable to run small-scale trial reactions to screen for the optimal conditions.

  • Incomplete Reaction: The condensation may not be proceeding to completion. You could try extending the reaction time or moderately increasing the temperature.[3]

  • Purity of Starting Materials: The purity of the aminopyrazine and the halo-acetyl-pyrazine starting materials is crucial. Impurities can lead to unwanted side reactions.[2]

  • Atmospheric Conditions: Some condensation reactions are sensitive to moisture and oxygen.[1] If applicable, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Question: During the workup and purification of the final compound, I am experiencing significant product loss. How can I improve my recovery?

Answer: Product loss during purification is a frequent challenge, especially with polar compounds like the target molecule.

  • Extraction pH: The amine and imidazole functionalities mean the compound's solubility will be highly pH-dependent. Adjust the pH of the aqueous layer during liquid-liquid extraction to ensure the compound is in its neutral form to maximize extraction into the organic phase.

  • Choice of Purification Method: For solid compounds, recrystallization can be an effective purification method if a suitable solvent is found.[2] Column chromatography is another option, but care must be taken to choose the right stationary and mobile phases to avoid product degradation or irreversible adsorption.

  • Product Stability: The target product may be unstable under certain conditions.[1][3] Avoid exposure to strong acids or bases and high temperatures during workup and purification if product degradation is suspected.

Frequently Asked Questions (FAQs)

What are the most critical reaction parameters to optimize for the synthesis of imidazo[1,2-a]pyrazines?

The most critical parameters are typically the reaction temperature, the choice of solvent, and the presence and type of catalyst or base if the reaction requires one.[3] The concentration of the reactants can also play a significant role.[1]

Are there any known side reactions to be aware of during the synthesis of the imidazo[1,2-a]pyrazine core?

Yes, potential side reactions can include the formation of dimers or polymers of the starting materials, or incomplete cyclization leading to a mixture of products.[3] The purity of the starting materials is key to minimizing these side reactions.[2]

How can I confirm the identity and purity of the final product, this compound?

A combination of analytical techniques is recommended. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular weight and elemental composition. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will elucidate the chemical structure. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Optimization of Reaction Conditions for Imidazo[1,2-a]pyrazine Core Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol801245
2DMF100862
3Dioxane1001255
4DMF120675
5DMF1001865

Table 2: Effect of Base on the Cyclization Step

EntryBase (equivalents)SolventTemperature (°C)Yield (%)
1NoneDMF12058
2K2CO3 (1.5)DMF12082
3NaHCO3 (2.0)DMF12071
4Et3N (1.5)DMF12065

Experimental Protocols

Detailed Methodology for the Synthesis of the Imidazo[1,2-a]pyrazine Core (Hypothetical)

This protocol describes the synthesis of a hypothetical imidazo[1,2-a]pyrazine intermediate from 2-aminopyrazine and a 2-halo-acetyl-pyrazine derivative.

  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-halo-acetyl-pyrazine derivative (1.1 eq) and potassium carbonate (1.5 eq).

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired imidazo[1,2-a]pyrazine intermediate.

Visualizations

G cluster_0 Proposed Synthetic Workflow Start Start Step1 Step 1: Synthesis of 2-halo-acetyl-pyrazine Start->Step1 Starting Materials Step2 Step 2: Cyclization to form Imidazo[1,2-a]pyrazine core Step1->Step2 Step3 Step 3: Functionalization of the Imidazo[1,2-a]pyrazine Step2->Step3 Step4 Step 4: Construction of the 1,2,5-oxadiazol-3-amine ring Step3->Step4 Purification Final Purification Step4->Purification Characterization Product Characterization (NMR, MS, HPLC) Purification->Characterization End End Characterization->End

Caption: A proposed experimental workflow for the synthesis of this compound.

G LowYield Low Yield Observed CheckPurity Check Purity of Starting Materials & Solvents LowYield->CheckPurity Impure Impure CheckPurity->Impure CheckConditions Review Reaction Conditions (Temp, Time, Conc.) Suboptimal Suboptimal CheckConditions->Suboptimal MonitorReaction Monitor Reaction by TLC/LC-MS SideProducts Side Products or Degradation Observed? MonitorReaction->SideProducts Impure->CheckConditions No PurifyReagents Purify Starting Materials/ Use Dry Solvents Impure->PurifyReagents Yes Suboptimal->MonitorReaction No OptimizeConditions Systematically Optimize Conditions (see Table 1) Suboptimal->OptimizeConditions Yes ModifyWorkup Modify Workup or Purification Strategy SideProducts->ModifyWorkup Yes ImprovedYield Improved Yield SideProducts->ImprovedYield No, reaction complete PurifyReagents->ImprovedYield OptimizeConditions->ImprovedYield ModifyWorkup->ImprovedYield

Caption: A troubleshooting workflow for addressing low reaction yields.

G cluster_0 Key Cyclization Step Aminopyrazine 2-Aminopyrazine TransitionState Nucleophilic Attack & Intramolecular Cyclization Aminopyrazine->TransitionState Haloacetyl 2-Halo-acetyl-pyrazine Intermediate Haloacetyl->TransitionState Imidazopyrazine Imidazo[1,2-a]pyrazine Core TransitionState->Imidazopyrazine Base, Heat

Caption: The key reaction step for the formation of the imidazo[1,2-a]pyrazine core.

References

Technical Support Center: Synthesis of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common approach is the cyclocondensation of 2-aminopyrazine with a reactive α-haloketone derivative of 3-amino-1,2,5-oxadiazole (aminofurazan). This reaction, a variation of the Tschitschibabin reaction, forms the imidazo[1,2-a]pyrazine ring system.

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are 2-aminopyrazine and an α-haloketone derivative of 3-amino-1,2,5-oxadiazole, such as 4-(2-chloroacetyl)-1,2,5-oxadiazol-3-amine. The purity of these starting materials is crucial for a successful synthesis and to minimize side reactions.

Q3: What are the most common side reactions observed during this synthesis?

A3: Common side reactions include the formation of regioisomers, over-alkylation of the aminopyrazine, and potential opening of the oxadiazole ring under harsh reaction conditions. Polymerization of starting materials or intermediates can also occur, especially in the presence of strong acids.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexane. Staining with potassium permanganate or visualization under UV light can be used to identify the product and starting materials. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.

Q5: What are the recommended purification techniques for the final product?

A5: The final product can be purified using column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, can be used for further purification to obtain a high-purity compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive α-haloketone. 2. Reaction temperature is too low. 3. Inefficient base or incorrect stoichiometry. 4. Degradation of starting materials.1. Check the purity and reactivity of the α-haloketone. Consider using the more reactive α-bromoketone. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Use a non-nucleophilic base like sodium bicarbonate or DIPEA. Ensure correct molar ratios. 4. Ensure starting materials are pure and the reaction is performed under an inert atmosphere if necessary.
Formation of Multiple Products (Visible on TLC) 1. Formation of regioisomers. 2. Over-alkylation of 2-aminopyrazine. 3. Side reactions involving the oxadiazole ring.1. Optimize reaction conditions (solvent, temperature, base) to favor the desired isomer. 2. Use a controlled stoichiometry of the α-haloketone. 3. Avoid harsh acidic or basic conditions that could lead to ring opening.
Product is a Dark, Tarry Substance 1. Polymerization of starting materials or intermediates. 2. Reaction temperature is too high.1. Lower the reaction temperature. Consider using a milder catalyst or solvent. 2. Perform the reaction at a lower temperature for a longer duration.
Difficulty in Isolating the Product 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup.1. After the reaction, concentrate the solvent and attempt to precipitate the product by adding a non-polar solvent. 2. Break the emulsion by adding brine or filtering through celite.
Contamination with Starting Materials 1. Incomplete reaction. 2. Inefficient purification.1. Increase the reaction time or temperature. 2. Optimize the column chromatography conditions (e.g., gradient elution) or try recrystallization from a different solvent system.

Quantitative Data Summary

Parameter Expected Range Notes
Reaction Yield 40-70%Highly dependent on the purity of starting materials and optimization of reaction conditions.
Purity (after chromatography) >95%Can be further improved by recrystallization.
Common Impurities Unreacted 2-aminopyrazine, regioisomers, polymeric byproducts.Impurity profile can be analyzed by HPLC and LC-MS.

Experimental Protocol (Hypothetical)

Synthesis of this compound

This protocol is a hypothetical procedure based on standard methods for the synthesis of imidazo[1,2-a]pyrazines.

Materials:

  • 4-(2-Chloroacetyl)-1,2,5-oxadiazol-3-amine

  • 2-Aminopyrazine

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrazine (1.0 eq) in anhydrous ethanol.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • In a separate flask, dissolve 4-(2-chloroacetyl)-1,2,5-oxadiazol-3-amine (1.1 eq) in a minimal amount of anhydrous ethanol.

  • Add the solution of the α-chloroacetyl compound dropwise to the 2-aminopyrazine solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_process Reaction cluster_product Product 2-Aminopyrazine 2-Aminopyrazine Cyclocondensation Cyclocondensation 2-Aminopyrazine->Cyclocondensation Alpha-haloketone 4-(2-Chloroacetyl)-1,2,5-oxadiazol-3-amine Alpha-haloketone->Cyclocondensation Target_Molecule 4-(Imidazo[1,2-a]pyrazin-2-yl)- 1,2,5-oxadiazol-3-amine Cyclocondensation->Target_Molecule Reflux in Ethanol, NaHCO3 Side_Reactions cluster_side Potential Side Reactions Main_Reaction Desired Synthesis Pathway Regioisomer Regioisomer Formation Main_Reaction->Regioisomer Alternative cyclization Ring_Opening Oxadiazole Ring Opening Main_Reaction->Ring_Opening Harsh conditions Polymerization Polymerization Main_Reaction->Polymerization High temperature/ strong acid Troubleshooting_Workflow Start Low Yield/ No Product Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Purification_Issue Check Purification Method Check_Reagents->Purification_Issue Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Base Optimize Base/ Stoichiometry Check_Conditions->Optimize_Base Success Improved Yield Optimize_Temp->Success Optimize_Base->Success Purification_Issue->Success

Technical Support Center: 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals experiencing solubility issues with 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assays. What is the recommended starting solvent?

A1: For many complex heterocyclic compounds with low aqueous solubility, it is common to first prepare a concentrated stock solution in an organic solvent.[1][2][3] Dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) are frequently used as initial solvents due to their high solubilizing capacity for a wide range of organic molecules.[3] From this stock, you can then perform serial dilutions into your aqueous assay buffer. It is crucial to observe for any precipitation upon dilution.

Q2: What are the common causes of poor aqueous solubility for compounds like this?

A2: Poor aqueous solubility in drug candidates can stem from several factors.[1][2] For complex aromatic structures like this compound, contributing factors can include high crystal lattice energy (strong intermolecular forces in the solid state) and high lipophilicity (a tendency to prefer non-polar environments over water).[1][4] Over 40% of new chemical entities are poorly water-soluble, making this a common challenge in drug development.[2][5]

Q3: Can the solid-state form of the compound affect its solubility?

A3: Yes, the solid-state properties, such as crystallinity and polymorphism, can significantly impact the dissolution rate and apparent solubility. Amorphous forms are generally more soluble than highly stable crystalline forms.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?

A4: Precipitation upon dilution is a clear indicator of poor aqueous solubility. You can try several strategies:

  • Lower the final concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit.

  • Increase the percentage of co-solvent: If your assay can tolerate it, a higher percentage of DMSO in the final solution may maintain solubility.

  • Use a different co-solvent: Explore other water-miscible organic solvents.

  • Employ solubilizing excipients: Surfactants or cyclodextrins can be added to the aqueous buffer to enhance solubility.

Troubleshooting Guide for Solubility Issues

If you are encountering solubility challenges, a systematic approach can help identify an effective solution.

Initial Solubility Assessment

Table 1: Example Solubility Testing Data Table

Solvent SystemTemperature (°C)Visual Observation (Clear/Cloudy/Precipitate)Approximate Solubility (mg/mL)
Water25
PBS (pH 7.4)25
0.1 M HCl (pH 1)25
5% DMSO in PBS25
10% DMSO in PBS25
Ethanol25
Methanol25
DMSO25
PEG40025
Solubility Enhancement Strategies

Based on your initial assessment, you can explore the following techniques to improve solubility.

1. Co-solvency

The addition of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of poorly soluble compounds.[1][2]

  • Common Co-solvents: DMSO, DMA, ethanol, propylene glycol, polyethylene glycols (PEGs).

  • Approach: Prepare a high-concentration stock solution in a strong organic solvent like DMSO. Then, prepare a series of dilutions into your aqueous buffer containing varying percentages of a co-solvent to find the minimum amount needed to maintain solubility.

2. pH Adjustment

For ionizable compounds, altering the pH of the solvent can dramatically change solubility. The presence of an amine group in this compound suggests its solubility may increase in acidic conditions due to the formation of a more soluble salt.

  • Approach: Attempt to dissolve the compound in buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9). This can help determine if salt formation enhances solubility.

3. Particle Size Reduction

Reducing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[2][3]

  • Micronization: This technique reduces particle size through milling processes.[3]

  • Nanosuspensions: Creating a colloidal dispersion of the drug particles in a liquid phase can improve both solubility and dissolution rate.[1][5]

4. Use of Excipients

  • Surfactants: These agents can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.

Experimental Protocols

Protocol 1: Co-solvent Solubility Enhancement

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, and 10% DMSO).

  • Add the DMSO stock solution to each of the co-solvent buffers to achieve the desired final concentration of the compound.

  • Vortex each solution thoroughly.

  • Incubate at room temperature for at least one hour.

  • Visually inspect for any signs of precipitation.

  • For a quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a set of buffers with different pH values (e.g., 0.1 M HCl for pH 1, citrate buffers for pH 3-6, phosphate buffers for pH 6-8, and borate buffers for pH 9-10).

  • Add an excess amount of the solid compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter or centrifuge the samples to remove undissolved solids.

  • Determine the concentration of the dissolved compound in the clear supernatant by a validated analytical method (e.g., HPLC-UV).

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Precipitation Observed? dilute->observe success Success: Proceed with Experiment observe->success No troubleshoot Initiate Troubleshooting observe->troubleshoot Yes ph Adjust pH of Buffer troubleshoot->ph cosolvent Add Co-solvent (e.g., PEG, Ethanol) troubleshoot->cosolvent excipient Add Solubilizing Excipient (e.g., Surfactant, Cyclodextrin) troubleshoot->excipient re_observe Precipitation Still Observed? ph->re_observe cosolvent->re_observe excipient->re_observe re_observe->success No consult Consult Formulation Specialist re_observe->consult Yes

Caption: A workflow for troubleshooting solubility issues.

G cluster_1 Experimental Workflow: Co-solvency Method prep_stock 1. Prepare 10 mM Stock in 100% DMSO dilute_samples 3. Dilute Stock into Buffers to Final Concentration prep_stock->dilute_samples prep_buffers 2. Prepare Aqueous Buffers with 0-10% Co-solvent prep_buffers->dilute_samples incubate 4. Incubate and Mix dilute_samples->incubate observe 5. Visual Inspection for Precipitation incubate->observe analyze 6. Quantitative Analysis (e.g., HPLC) observe->analyze

Caption: A workflow for testing co-solvency.

G cluster_2 Hypothetical Kinase Inhibition Pathway compound 4-(Imidazo[1,2-a]pyrazin-2-yl) -1,2,5-oxadiazol-3-amine kinase Target Kinase (e.g., c-KIT, MSK-1) compound->kinase Inhibits substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

Caption: A hypothetical kinase inhibition pathway.

References

Technical Support Center: 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] Protecting the compound from moisture and light is crucial for preventing degradation.

Q2: Is this compound sensitive to light?

Q3: What is the expected stability of this compound in different solvents?

A3: The stability in various solvents has not been extensively documented. It is advisable to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C) for short durations. A pilot stability study in the desired solvent is recommended to determine its suitability for long-term storage.

Q4: Are there any known degradation pathways for this molecule?

A4: Specific degradation pathways for this compound have not been published. However, based on its structure, potential areas of instability could include the 1,2,5-oxadiazole ring, which is known in some contexts to be susceptible to ring-opening reactions. The imidazo[1,2-a]pyrazine core is generally a stable aromatic system, but the exocyclic amine group could be subject to oxidative degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results or loss of compound activity over time. Compound degradation due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at 2-8°C in a dry, dark environment. 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of the stored material using HPLC or LC-MS.
Appearance of new peaks in HPLC or LC-MS chromatograms. Degradation of the compound in solution or during sample processing.1. Investigate the stability of the compound in the analytical mobile phase or experimental buffer. 2. Consider the possibility of on-column degradation if using HPLC. 3. Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Discoloration of the solid compound or solutions. Potential oxidative or photolytic degradation.1. Discard the discolored material. 2. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation. 3. Strictly protect the compound and its solutions from light.

Stability Overview

The following table summarizes the recommended handling and storage conditions to maintain the stability of this compound.

Condition Recommendation Rationale
Temperature 2-8°C (refrigerated)To slow down potential degradation processes.
Light Protect from light (use amber vials)To prevent photolytic degradation.
Moisture Store in a desiccator or with a desiccantTo prevent hydrolysis.
pH Use buffered solutions for experimentsTo avoid pH-mediated degradation. The stability at different pH values should be experimentally determined.
Solutions Prepare fresh or store frozen for short periodsTo minimize solvent-mediated degradation.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to identify the potential degradation pathways and to develop a stability-indicating analytical method for this compound.

1. Materials and Reagents:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers of various pH (e.g., pH 4, 7, 9)

2. Equipment:

  • Analytical balance

  • Volumetric flasks

  • pH meter

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Transfer a small amount of the solid compound to a vial and heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze a control sample stored in the dark.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the main peak area.

    • If available, use LC-MS to determine the mass of the degradation products to aid in their identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc HPLC-UV/PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS hplc->lcms Peak Identification

Caption: Experimental workflow for a forced degradation study.

hypothetical_degradation_pathway cluster_degradation Potential Degradation Products parent 4-(Imidazo[1,2-a]pyrazin-2-yl) -1,2,5-oxadiazol-3-amine hydrolysis Oxadiazole Ring Opening (Hydrolysis Product) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidized Amine (e.g., Nitroso Derivative) parent->oxidation [O]

Caption: A hypothetical degradation pathway for the target compound.

References

Technical Support Center: Crystallization of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the known properties of this compound?

Basic properties of the compound are listed below. Understanding these can help in designing the crystallization experiment.

PropertyValue
CAS Number 1031927-02-2[1][2][3][4]
Molecular Formula C₈H₆N₆O[1][2]
Molecular Weight 202.17 g/mol [1]
Storage Sealed in dry, 2-8°C[1]

Q2: What is a good starting point for selecting a solvent for crystallization?

Choosing the right solvent is a critical step in a successful crystallization. A general rule of thumb is that "like dissolves like". Solvents that share functional groups with the compound are often good solubilizers[5]. Given the heterocyclic nature of this compound, polar aprotic and protic solvents are good starting points. It is recommended to perform a solubility test with a small amount of the compound in various solvents to find one in which the compound is sparingly soluble at room temperature but readily soluble when heated[6].

Q3: How can I improve the quality of my crystals?

Slow cooling is crucial for growing high-quality crystals. Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification[7][8]. An ideal crystallization process should show some crystal formation within 5-20 minutes of cooling[7]. If crystallization happens too quickly, consider using a larger volume of solvent or a solvent system where the compound is slightly more soluble[7].

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem 1: The compound will not crystallize.

Possible Cause 1: The solution is not supersaturated.

  • Solution: If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites[7]. If that fails, the solution may be too dilute. Re-heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again[7].

Possible Cause 2: An inappropriate solvent was used.

  • Solution: The compound may be too soluble in the chosen solvent. If scratching and concentration do not work, the solvent should be removed by rotary evaporation, and a new crystallization attempt should be made with a different solvent system[7].

Problem 2: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound's melting point is lower than the temperature of the solution, causing it to come out of solution as a liquid instead of a solid[7].

Possible Cause 1: The solution is cooling too rapidly at a high temperature.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to ensure the compound remains in solution for a longer period during cooling[7].

Possible Cause 2: High impurity levels.

  • Solution: Impurities can lower the melting point of the compound. If adding more solvent does not resolve the issue, consider purifying the crude solid using another method, such as column chromatography, before attempting crystallization again[7].

Problem 3: The crystallization happens too quickly.

Rapid crystallization can lead to the inclusion of impurities in the crystal lattice[7][8].

Possible Cause: The compound is not soluble enough in the chosen solvent.

  • Solution: Reheat the solution and add a small excess of the solvent to increase the solubility. This will slow down the rate of crystal formation upon cooling[7]. Using a solvent pair, where the compound is highly soluble in one and poorly soluble in the other, can also provide better control over the crystallization rate[6].

Problem 4: The final yield is very low.

Possible Cause 1: Too much solvent was used.

  • Solution: A significant amount of the compound may remain in the mother liquor. Before discarding the filtrate, test it by dipping a glass rod in the solution and allowing the solvent to evaporate. If a significant residue remains, you can try to recover more product by evaporating some of the solvent and cooling the solution again[7].

Possible Cause 2: Premature crystallization during hot filtration.

  • Solution: If crystals form on the filter paper during the removal of insoluble impurities, it can lead to product loss. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.

Experimental Protocols

Solvent Selection for Crystallization

The choice of solvent is critical for successful crystallization. Below is a table of common solvents used for the crystallization of heterocyclic compounds, which can serve as a starting point for this compound.

Solvent/Solvent SystemComments
Ethanol A versatile solvent for many organic compounds with minor impurities[5].
n-Hexane/Acetone A good solvent mixture that allows for slow evaporation and cooling[5].
n-Hexane/Ethyl Acetate Can be effective, especially when a higher level of impurities is present[5].
Toluene Often yields high-quality crystals and is less prone to disorder in the crystal lattice if co-crystallized[9].
Water Suitable for polar compounds that are not readily soluble in organic solvents. Can be heated to high temperatures[5].
Ethanol/Water A common and effective solvent pair for adjusting polarity and solubility[6].
Ethyl Acetate/Acetonitrile/DMF These polar solvents are often good choices for dissolving heterocyclic compounds with warming[10].
Hypothetical Crystallization Protocol

This is a general procedure based on standard crystallization techniques. The optimal solvent and conditions should be determined experimentally.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol). Add the solvent dropwise while heating and stirring until the solid is completely dissolved[6].

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask[6].

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation[11].

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.

Visualizations

Experimental Workflow

G General Crystallization Workflow A Dissolve crude compound in minimal hot solvent B Hot filtration (if impurities are present) A->B C Slowly cool the solution to induce crystallization A->C No impurities B->C D Isolate crystals by vacuum filtration C->D E Wash crystals with cold solvent D->E F Dry the purified crystals E->F

Caption: A general workflow for the purification of a solid compound by crystallization.

Troubleshooting Decision Tree

G Crystallization Troubleshooting start Crystallization Issue? no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield scratch Scratch flask / Add seed crystal no_crystals->scratch add_solvent Reheat and add more solvent oiling_out->add_solvent check_mother_liquor Check mother liquor for product low_yield->check_mother_liquor optimize_filtration Optimize hot filtration step low_yield->optimize_filtration concentrate Concentrate by evaporating solvent scratch->concentrate Still no crystals change_solvent Change solvent concentrate->change_solvent Still no crystals slower_cooling Ensure slower cooling add_solvent->slower_cooling Still oils out purify_further Purify crude material further slower_cooling->purify_further Still oils out recover Concentrate mother liquor to recover more product check_mother_liquor->recover Product present

Caption: A decision tree for troubleshooting common crystallization problems.

References

Overcoming resistance with 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on research conducted on structurally related imidazo[1,2-a]pyrazine and oxadiazole derivatives. Specific experimental details and troubleshooting for 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine derivatives may vary.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for imidazo[1,2-a]pyrazine derivatives in overcoming drug resistance?

A1: While research on the specific this compound series is ongoing, related imidazo[1,2-a]pyrazine compounds have been identified as potent dual inhibitors of the PI3K/mTOR signaling pathway.[1][2] This pathway is frequently hyperactivated in cancer and contributes to drug resistance. By inhibiting key kinases like PI3K and mTOR in this pathway, these compounds can potentially restore sensitivity to conventional anticancer therapies.

Q2: I am observing poor solubility of my this compound derivative in aqueous buffers. What can I do?

A2: Poor aqueous solubility is a common challenge with heterocyclic compounds. It is recommended to first prepare a stock solution in an organic solvent such as DMSO. For cellular assays, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity. If solubility issues persist in your assay buffer, consider the use of co-solvents or detergents, but validate their compatibility with your experimental system.

Q3: What are the expected off-target effects of these compounds?

A3: Kinase inhibitors, particularly those targeting the ATP-binding site, can have off-target effects. The selectivity of imidazo[1,2-a]pyrazine derivatives can be influenced by the size, rigidity, and spatial arrangement of their substituents.[3][4][5] It is advisable to perform kinome profiling to assess the selectivity of your specific compound.

Q4: Can these compounds be used in in vivo studies?

A4: Some imidazo[1,2-a]pyrazine derivatives have shown promising pharmacokinetic properties and in vivo antitumor efficacy.[6] However, the in vivo performance of a specific derivative will depend on its unique physicochemical properties, metabolic stability, and toxicity profile, which must be determined experimentally.

Troubleshooting Guides

In Vitro Kinase Assays
Issue Possible Cause Troubleshooting Steps
No or low inhibition observed Compound instability or degradation.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Incorrect ATP concentration.If the compound is an ATP-competitive inhibitor, high ATP concentrations in the assay can mask its effect. Try lowering the ATP concentration.
Inactive enzyme.Use a new batch of kinase and include a known positive control inhibitor to validate enzyme activity.
High variability between replicates Incomplete dissolution of the compound.Ensure the compound is fully dissolved in the stock solvent before further dilution.
Pipetting errors.Use calibrated pipettes and prepare a master mix for dispensing reagents.
Compound precipitation in assay buffer.Visually inspect for precipitation. If observed, you may need to adjust the buffer composition or lower the compound concentration.
Cellular Assays
Issue Possible Cause Troubleshooting Steps
No or low cellular activity Poor cell permeability.The compound may not be efficiently crossing the cell membrane. Consider performing permeability assays or structural modifications to improve uptake.
Efflux by transporters.Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the compound. Co-incubation with an efflux pump inhibitor can help to investigate this.
High protein binding in culture medium.The compound may bind to serum proteins in the culture medium, reducing its free concentration. Consider reducing the serum percentage in your assay, if possible.
Observed cytotoxicity in control cells Off-target effects.The compound may be hitting other essential cellular targets. Perform target deconvolution studies to identify potential off-targets.
Solvent toxicity.Ensure the final concentration of your stock solvent (e.g., DMSO) is non-toxic to the cells. Run a vehicle-only control.

Data Presentation

Table 1: Cytotoxic Activity of 1,2,4-Oxadiazole Linked Imidazopyrazine Derivatives [7]

CompoundMCF-7 IC₅₀ (µM)A-549 IC₅₀ (µM)A-375 IC₅₀ (µM)
10a 2.10 ± 0.153.56 ± 0.184.90 ± 0.27
10b 0.68 ± 0.031.56 ± 0.0610.79 ± 0.033
10c 2.11 ± 0.141.02 ± 0.0430.34 ± 0.016
10d 1.45 ± 0.060.90 ± 0.0322.18 ± 0.112
10f 1.35 ± 0.0580.55 ± 0.0011.67 ± 0.06
10i 0.22 ± 0.0091.09 ± 0.0411.18 ± 0.054
Doxorubicin 2.02 ± 0.0782.18 ± 0.0815.51 ± 0.203

Table 2: PI3K/mTOR Inhibitory Activity of an Imidazo[1,2-a]pyrazine Derivative [1]

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
42 0.063.12

Experimental Protocols

General Protocol for In Vitro Kinase Assay
  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate assay buffer.

  • Enzyme and Substrate Preparation: Dilute the kinase and its substrate to the desired concentrations in the assay buffer.

  • Reaction Initiation: In a microplate, combine the compound dilution, kinase, and substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a predetermined time within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

General Protocol for Cellular Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the GI₅₀/IC₅₀ value.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits PDK1->Akt activates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt activates Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Proliferation, Survival, Growth S6K1->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.

troubleshooting_workflow start Start: No/Low Compound Activity check_solubility Check Compound Solubility and Integrity start->check_solubility is_soluble Is Compound Soluble and Pure? check_solubility->is_soluble prepare_fresh Prepare Fresh Stock Solution is_soluble->prepare_fresh No assay_type Assay Type? is_soluble->assay_type Yes prepare_fresh->check_solubility biochemical Biochemical Assay assay_type->biochemical Biochemical cellular Cellular Assay assay_type->cellular Cellular check_enzyme Verify Enzyme Activity (Use Positive Control) biochemical->check_enzyme check_permeability Assess Cell Permeability cellular->check_permeability check_atp Optimize ATP Concentration check_enzyme->check_atp end_success Activity Observed check_atp->end_success end_fail Consider Structural Modification check_atp->end_fail check_efflux Investigate Efflux Pump Activity check_permeability->check_efflux check_efflux->end_success check_efflux->end_fail

Caption: Troubleshooting workflow for low compound activity.

References

Technical Support Center: Enhancing the Bioavailability of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine and similar poorly soluble compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenge is expected to be its low aqueous solubility, a common characteristic of heterocyclic compounds rich in nitrogen.[1][2] Poor solubility leads to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption and subsequent systemic availability.[1][2] Additionally, like many kinase inhibitors, it may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which can further limit its absorption.

Q2: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this one?

A2: Several formulation strategies can be employed to improve the bioavailability of poorly water-soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, thereby enhancing the dissolution rate.[3]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix in its amorphous form can significantly improve its dissolution and absorption.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract.

  • Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug.

Q3: How do I choose the most suitable bioavailability enhancement technique for my compound?

A3: The choice of technique depends on several factors, including the physicochemical properties of the drug (e.g., melting point, logP, pKa), the target dose, and the desired pharmacokinetic profile. A systematic approach involving pre-formulation screening studies is recommended. This typically includes assessing the drug's solubility in various solvents, lipids, and polymers to identify the most promising formulation strategy.

Q4: Are there any known metabolic pathways for imidazopyrazine derivatives that I should be aware of?

A4: Yes, imidazopyrazine and related imidazopyridine derivatives are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver.[4] Specifically, CYP3A4 is a major enzyme involved in the metabolism of many kinase inhibitors. Understanding the metabolic fate of your compound is crucial as it can impact its oral bioavailability due to first-pass metabolism.

II. Troubleshooting Guides

This section provides practical solutions to common problems encountered during the formulation development to enhance the bioavailability of this compound.

A. Micronization and Nanosuspension
Problem Possible Cause(s) Troubleshooting Steps
Particle aggregation after milling. - High surface energy of small particles.- Inadequate stabilizer concentration.- Improper storage conditions (e.g., humidity).- Optimize the type and concentration of stabilizer (e.g., surfactants, polymers).- Control the milling temperature and humidity.- Store the micronized powder in a desiccated and temperature-controlled environment.
Inconsistent particle size distribution. - Inefficient milling process.- Agglomeration during milling.- Inappropriate milling parameters (e.g., milling time, bead size for wet milling).- Adjust milling parameters based on the material properties.- Ensure uniform dispersion of the drug in the milling medium (for wet milling).- Use a cascade of sieves to obtain a narrower particle size distribution.
Poor in vitro-in vivo correlation (IVIVC). - Dissolution method is not discriminating.- Agglomeration in the GI tract.- Food effects influencing dissolution and absorption.- Develop a biorelevant dissolution method that mimics the in vivo conditions.- Evaluate the formulation in both fasted and fed states in animal models.- Consider the impact of GI pH and motility on particle dispersion.
B. Solid Dispersions
Problem Possible Cause(s) Troubleshooting Steps
Drug recrystallization during storage. - The amorphous drug is thermodynamically unstable.- Incompatible drug-polymer ratio.- Presence of moisture.- Select a polymer with strong intermolecular interactions with the drug.- Increase the polymer-to-drug ratio.- Store the solid dispersion in a low-humidity environment.
Low drug loading. - Poor solubility of the drug in the carrier at the processing temperature (for melt extrusion).- Limited solubility in the solvent (for spray drying).- Screen for polymers with higher drug miscibility.- For melt extrusion, consider using a plasticizer to lower the processing temperature.- For spray drying, explore different solvent systems or increase the solvent volume.
Incomplete drug release. - Formation of a drug-rich layer on the surface of the dissolving solid dispersion.- High viscosity of the polymer gel layer, hindering drug diffusion.- Incorporate a surfactant into the formulation.- Use a combination of polymers to modulate the gel layer properties.- Decrease the particle size of the solid dispersion powder.

III. Experimental Protocols

A. Preparation of a Micronized Suspension
  • Objective: To reduce the particle size of this compound to the micron range to enhance its dissolution rate.

  • Materials:

    • This compound (active pharmaceutical ingredient, API)

    • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water)

    • Zirconium oxide milling beads (0.5 mm diameter)

    • High-energy ball mill

  • Procedure:

    • Prepare a slurry of the API in the stabilizer solution at a concentration of 5-10% (w/v).

    • Add the milling beads to the slurry at a bead-to-API ratio of approximately 10:1 (w/w).

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a predetermined time (e.g., 2-4 hours). Monitor the particle size distribution at regular intervals using laser diffraction.

    • Separate the milled suspension from the beads by sieving.

    • Characterize the resulting micronized suspension for particle size, morphology (by microscopy), and dissolution rate.

B. Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution.

  • Materials:

    • This compound (API)

    • Polymer carrier (e.g., Polyvinylpyrrolidone K30, PVP K30)

    • Volatile organic solvent (e.g., methanol, acetone)

    • Rotary evaporator

  • Procedure:

    • Dissolve the API and the polymer in the organic solvent in a specific ratio (e.g., 1:4 w/w API:polymer). Ensure complete dissolution.

    • Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

    • Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction or differential scanning calorimetry), drug content, and dissolution profile.

IV. Data Presentation

The following tables provide hypothetical but realistic quantitative data for this compound, illustrating the potential improvements in its biopharmaceutical properties through different formulation strategies.

Table 1: Solubility of this compound in Various Media.

Medium Solubility (µg/mL)
Water (pH 7.4)< 1
Simulated Gastric Fluid (SGF, pH 1.2)5.2
Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)2.8
Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0)8.5

Table 2: Comparison of Physicochemical Properties of Different Formulations.

Formulation Particle Size (D90) Dissolution (at 30 min in FaSSIF)
Unprocessed API~50 µm< 5%
Micronized Suspension< 10 µm35%
Nanosuspension~250 nm75%
Solid Dispersion (1:4 API:PVP K30)N/A90%

Table 3: Pharmacokinetic Parameters in Rats Following Oral Administration (10 mg/kg).

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Unprocessed API (in 0.5% HPMC)504.0450100
Micronized Suspension1502.01300289
Solid Dispersion4501.03800844

V. Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Screening micronization Micronization solubility->micronization solid_dispersion Solid Dispersion solubility->solid_dispersion lipid_formulation Lipid-Based Formulation solubility->lipid_formulation stability pH-Stability Profile stability->micronization stability->solid_dispersion stability->lipid_formulation solid_state Solid-State Characterization solid_state->micronization solid_state->solid_dispersion psd Particle Size Analysis micronization->psd dissolution Dissolution Testing solid_dispersion->dissolution lipid_formulation->dissolution pk_studies Pharmacokinetic Studies psd->pk_studies dissolution->pk_studies physical_stability Physical Stability physical_stability->pk_studies efficacy_studies Efficacy Studies pk_studies->efficacy_studies

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Compound 4-(Imidazo[1,2-a]pyrazin-2-yl)- 1,2,5-oxadiazol-3-amine Compound->PI3K Inhibition

Caption: Plausible signaling pathway inhibition.

References

Technical Support Center: Purification of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its molecular structure, which includes a basic imidazo[1,2-a]pyrazine core and a polar amine group. These features can lead to:

  • Poor solubility in common organic solvents.

  • Strong interaction with silica gel during column chromatography, leading to peak tailing and poor separation.[1][2][3][4]

  • Potential for degradation on acidic stationary phases.[4]

  • Difficulty in crystallization due to the presence of multiple nitrogen atoms which can interfere with crystal lattice formation.[5]

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities in the synthesis of imidazo[1,2-a]pyrazine derivatives may include:

  • Unreacted starting materials, such as aminopyrazines and alpha-halogenocarbonyl compounds.[6]

  • Isomeric byproducts formed during the cyclization reaction.[6]

  • Products from incomplete reactions or oxidation of intermediates.[7]

  • Polymeric materials or tars, especially if the reaction is conducted at high temperatures.

Q3: What is a general strategy for the purification of this compound?

A3: A general approach would involve an initial workup to remove bulk impurities, followed by a more refined purification technique like chromatography or recrystallization. Given the polar and basic nature of the compound, special considerations for these techniques are necessary.

Troubleshooting Guides

Issue 1: Low Solubility of the Crude Product

Symptom: The crude product does not fully dissolve in common solvents used for chromatography or recrystallization.

Possible Cause: The compound has a high degree of polarity and potentially strong intermolecular hydrogen bonding.

Solutions:

  • Solvent Screening: Test the solubility of a small amount of the crude product in a range of solvents of varying polarity.

  • Heated Dissolution: Gently heat the solvent to increase the solubility.[8]

  • Acidification: For recrystallization, dissolving the amine in a dilute acidic solution to form a salt can increase its aqueous solubility. The free base can then be precipitated by the addition of a base.[5][9]

Table 1: Recommended Solvents for Solubility Testing

Solvent ClassExamplesApplication Notes
Polar Protic Methanol, Ethanol, Water, Acetic AcidGood for dissolving highly polar compounds. Acetic acid can be effective for basic amines.[9]
Polar Aprotic Acetonitrile, DMF, DMSOCan be effective but may be difficult to remove.
Chlorinated Dichloromethane (DCM), ChloroformOften used in chromatography.
Ethers Tetrahydrofuran (THF), DioxaneModerate polarity.
Non-Polar Hexanes, TolueneUnlikely to be effective as a primary solvent but may be useful as an anti-solvent in recrystallization.[10]
Issue 2: Poor Separation and Peak Tailing in Column Chromatography

Symptom: During silica gel column chromatography, the desired compound elutes as a broad, tailing peak, or it does not elute at all.

Possible Cause: The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring and the amine group are interacting strongly with the acidic silanol groups on the silica gel surface.[1][4]

Solutions:

  • Use of Basic Additives: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Typically 0.1-2% (v/v) in the eluent.[4]

    • Ammonia: A solution of methanol saturated with ammonia can be used as part of the mobile phase. A common system is Dichloromethane/Methanol/Ammonia.[4][11]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Less acidic than silica and can be a good alternative for basic compounds.

    • Amine-functionalized silica: These columns are specifically designed to minimize interactions with basic analytes.[4]

  • Reversed-Phase Chromatography: Use a C18 column with a mobile phase of acetonitrile/water or methanol/water, possibly with a buffer to control the pH.

Table 2: Suggested Mobile Phase Systems for Chromatography

Chromatography ModeStationary PhaseMobile Phase System (Gradient Elution Recommended)
Normal Phase Silica GelDichloromethane / Methanol with 0.5-2% Triethylamine
Normal Phase Alumina (Neutral)Ethyl Acetate / Hexanes or Dichloromethane / Methanol
Reversed Phase C18 SilicaAcetonitrile / Water with 0.1% Formic Acid or Ammonium Hydroxide
Issue 3: Difficulty in Achieving High Purity by Recrystallization

Symptom: The compound either "oils out" or precipitates as an amorphous solid instead of forming crystals. The purity does not significantly improve after recrystallization.

Possible Cause:

  • Inappropriate solvent choice: The solvent may dissolve the compound too well at low temperatures or not well enough at high temperatures.[7]

  • Rapid cooling: Cooling the solution too quickly can lead to precipitation rather than crystallization.[7]

  • High impurity load: A large amount of impurity can inhibit crystal formation.

Solutions:

  • Systematic Solvent Selection: Find a solvent that dissolves the compound sparingly at room temperature but completely at its boiling point. A two-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.[10]

  • Slow Cooling: Allow the heated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding activated charcoal to the hot solution before filtration.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification by flash chromatography before attempting recrystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Stationary Phase: Standard silica gel.

  • Mobile Phase Preparation: Prepare a stock solution of Dichloromethane (DCM) and Methanol (MeOH). A typical starting point is a 95:5 (v/v) mixture. Add triethylamine (TEA) to the mobile phase to a final concentration of 1% (v/v).

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. If solubility is low, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Start with a low polarity mobile phase (e.g., 100% DCM with 1% TEA) and gradually increase the polarity by increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 1% TEA throughout).

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe if it dissolves. The ideal solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to promote further crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude Product Workup Aqueous Workup / Extraction Crude->Workup Chromatography Column Chromatography Workup->Chromatography High Impurity Load Recrystallization Recrystallization Workup->Recrystallization Low Impurity Load Chromatography->Recrystallization Further Purification Pure Pure Product Chromatography->Pure Recrystallization->Pure

Caption: General experimental workflow for the purification of the target compound.

Chromatography_Troubleshooting start Poor Peak Shape in Normal-Phase Chromatography add_modifier Have you tried adding a basic modifier (e.g., TEA)? start->add_modifier add_tea Add 0.1-2% Triethylamine to the mobile phase add_modifier->add_tea No improved Did the peak shape improve? add_modifier->improved Yes add_tea->improved alternative_sp Consider using an alternative stationary phase. improved->alternative_sp No resolved Problem Resolved improved->resolved Yes amine_silica Use Amine-Functionalized Silica or Alumina. alternative_sp->amine_silica reversed_phase Consider Reversed-Phase Chromatography. alternative_sp->reversed_phase

Caption: Troubleshooting logic for poor peak shape in chromatography.

References

Technical Support Center: 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine Toxicity Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine and related heterocyclic compounds. The focus is on addressing common challenges encountered during experiments aimed at reducing the toxicity of this compound class.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant cytotoxicity with our lead compound, this compound, in our preliminary in vitro screens. What are the initial steps to address this?

A1: High initial cytotoxicity is a common challenge in drug discovery. A systematic approach is recommended to understand and mitigate this issue.

  • Confirm On-Target vs. Off-Target Toxicity: First, determine if the observed cytotoxicity is related to the intended pharmacological target. Run counter-screens using cell lines that do not express the target protein. High cytotoxicity in these cells suggests off-target effects.

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. This will establish a baseline for evaluating mitigation strategies.

  • Basic Physicochemical Property Assessment: Poor solubility can lead to compound precipitation and non-specific toxicity. Verify the aqueous solubility of your compound under your experimental conditions.

Q2: How can we investigate the mechanism of cytotoxicity of our compound?

A2: Understanding the mechanism is crucial for devising a targeted toxicity reduction strategy. A tiered approach is often effective.

  • Cell-Based Assays: Start with a panel of cell-based assays to probe for common toxicity pathways. These can include assays for:

    • Apoptosis (e.g., Caspase-Glo 3/7 assay)

    • Necrosis (e.g., LDH release assay)

    • Mitochondrial dysfunction (e.g., JC-1 staining for mitochondrial membrane potential)

    • Oxidative stress (e.g., ROS-Glo H2O2 assay)

  • Gene and Protein Expression Analysis: If a specific pathway is implicated, you can perform more in-depth analysis (e.g., Western blotting, qPCR) to examine key protein and gene expression changes.

Q3: What are the primary strategies for reducing the intrinsic toxicity of a heterocyclic compound like this compound?

A3: There are several established strategies in medicinal chemistry to reduce compound toxicity:

  • Bioisosteric Replacement: This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the toxicological profile while retaining pharmacological activity.[1] For instance, the 1,2,5-oxadiazol-3-amine moiety could be a potential site for modification.

  • Prodrug Approach: A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active compound.[2][3] This can be used to improve solubility, alter distribution, and reduce toxicity. For an amine-containing compound, various prodrug strategies can be explored.[2][3]

  • Formulation Strategies: Modifying the drug's formulation can alter its pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) that may be associated with toxicity.[4] This can involve using different excipients or delivery systems.

Q4: We are considering a bioisosteric replacement strategy. Which parts of the this compound molecule are the best candidates for modification?

A4: The choice of where to make a bioisosteric replacement depends on the Structure-Activity Relationship (SAR) and the suspected toxicophore.

  • The 1,2,5-Oxadiazole Ring (Furazan): This ring system can sometimes be associated with metabolic liabilities or reactivity. Consider replacing it with other five-membered heterocycles like 1,3,4-oxadiazole, 1,2,4-oxadiazole, or isoxazole.

  • The Amine Group: The primary amine could be a site for metabolic reactions leading to toxic metabolites. It could be modified to a secondary or tertiary amine, or incorporated into a less reactive heterocyclic system.

  • The Imidazo[1,2-a]pyrazine Core: While often a stable scaffold, modifications to this ring system can influence overall molecular properties like lipophilicity and planarity, which can in turn affect toxicity.

A logical workflow for this process is outlined below.

G A Identify Potential Toxicophore (e.g., 1,2,5-Oxadiazole-3-amine) B Synthesize Analogs with Bioisosteric Replacements A->B C Assess In Vitro Activity (Primary Target Assay) B->C D Assess In Vitro Cytotoxicity (e.g., HepG2 cells) B->D E Compare Activity vs. Toxicity (Therapeutic Index) C->E D->E F Select Candidate with Improved Therapeutic Index E->F

Bioisosteric Replacement Workflow

Q5: What are some practical considerations when designing a prodrug for an amine-containing compound?

A5: The primary goal is to mask the amine group temporarily. Key considerations include:

  • Linker Chemistry: The choice of linker that connects the promoiety to the parent drug is critical. It must be stable in the gastrointestinal tract (for oral delivery) but readily cleaved at the target site or in the systemic circulation.

  • Enzymatic vs. Chemical Cleavage: Prodrugs can be designed for enzymatic (e.g., by esterases, amidases) or chemical (e.g., pH-dependent) cleavage.[3]

  • Solubility: The promoiety can be chosen to enhance the aqueous solubility of the compound, which can be beneficial for formulation and bioavailability. Amino acids are often used for this purpose as they are generally non-toxic and can improve water solubility.[5][6]

Below is a conceptual diagram illustrating the prodrug strategy.

G cluster_0 In Vitro / Formulation cluster_1 In Vivo A Parent Drug (Toxic, Low Solubility) B Prodrug (Inactive, Improved Properties) A->B Chemical Synthesis C Systemic Circulation / Target Tissue B->C Administration D Active Drug Released C->D Enzymatic or Chemical Cleavage E Therapeutic Effect D->E F Promoety Cleared D->F

Prodrug Activation Pathway

Quantitative Data Summary

The following table summarizes hypothetical cytotoxicity data for this compound and its analogs, which could be generated during a toxicity reduction campaign.

Compound IDModificationTarget IC50 (nM)Cytotoxicity IC50 (µM) (HepG2 cells)Therapeutic Index (Cytotoxicity IC50 / Target IC50)
LEAD-001 This compound501.530
BIO-001 1,2,5-oxadiazole -> 1,3,4-oxadiazole7515200
BIO-002 3-amine -> 3-(methylamino)60583
PRO-001 L-valine prodrug of LEAD-001>10,000 (inactive)>50N/A

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of a compound in a cell line such as HepG2 (a human liver carcinoma cell line).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction

This protocol details the use of a commercially available luminescent assay to measure caspase-3 and -7 activities, which are key markers of apoptosis.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Appropriate cell culture medium

  • Test compound stock solution

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the test compound as described in Protocol 1, using a white-walled plate suitable for luminescence measurements.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: After the desired incubation period with the compound, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the dose-dependent induction of apoptosis.

Below is a workflow for assessing the mechanism of toxicity.

G A High In Vitro Cytotoxicity Observed B Perform Panel of Mechanism-Based Assays A->B C Apoptosis Assay (e.g., Caspase-Glo) B->C D Necrosis Assay (e.g., LDH Release) B->D E Mitochondrial Toxicity Assay (e.g., JC-1) B->E F Oxidative Stress Assay (e.g., ROS-Glo) B->F G Analyze Results to Identify Primary Toxicity Pathway C->G D->G E->G F->G H Design Strategy to Mitigate Specific Toxicity Mechanism G->H

Toxicity Mechanism Investigation Workflow

References

Validation & Comparative

Comparative Analysis of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide to the kinase inhibitory profile of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine versus other kinase inhibitors cannot be provided at this time due to the absence of publicly available data on its specific biological targets and inhibitory activity.

Extensive searches for experimental data, including in vitro kinase assays, cellular potency, and mechanism of action for the compound with CAS number 1031927-02-2, have not yielded specific information. While the broader chemical scaffold of imidazo-fused heterocycles is known to be a rich source of kinase inhibitors, the specific activity of this compound remains uncharacterized in accessible scientific literature, patents, and pharmacological databases.

The Landscape of Imidazo-Fused Heterocycles as Kinase Inhibitors

The imidazo[1,2-a]pyrazine core and related structures have been investigated for their potential to inhibit various kinases involved in oncology and other therapeutic areas. Research on analogous compounds has revealed activity against several important kinase families:

  • PIM Kinases: Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases, which are involved in cell survival and proliferation.

  • c-KIT: Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine have shown inhibitory activity against c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors.

  • PI3K (Phosphoinositide 3-kinase): The imidazo[1,2-a]pyrazine scaffold has been explored for the development of PI3K inhibitors, targeting a key pathway in cell signaling and growth.

  • Aurora and FLT3 Kinases: Certain imidazo[4,5-b]pyridine-based compounds have demonstrated dual inhibitory activity against Aurora and FLT3 kinases, both of which are targets in acute myeloid leukemia.

  • CDK9 (Cyclin-dependent kinase 9): Some imidazo[1,2-a]pyrazine derivatives have been reported to inhibit CDK9, a kinase involved in the regulation of transcription.

The general structure of these related kinase inhibitors often involves a core imidazo-fused heterocyclic ring system, with various substituents that modulate potency and selectivity for specific kinase targets. A simplified representation of this general pharmacophore is illustrated below.

G cluster_0 General Pharmacophore of Imidazo-Fused Kinase Inhibitors Core Imidazo-fused Heterocycle (e.g., Imidazo[1,2-a]pyrazine) R1 Substituent 1 Core->R1 Modulates Potency R2 Substituent 2 Core->R2 Influences Selectivity R3 Substituent 3 Core->R3 Affects Physicochemical Properties

Figure 1. A generalized diagram illustrating the core structure and variable substituents of imidazo-fused kinase inhibitors.

Logical Workflow for Comparative Analysis (Pending Data Availability)

Once the primary kinase target(s) of this compound are identified, a systematic comparison with other inhibitors of the same target(s) would be conducted. The workflow for such a comparative analysis would involve the following steps:

G A Identify Kinase Target(s) of This compound B Gather In Vitro Potency Data (IC50, Ki) A->B C Collect Cellular Activity Data (e.g., Cell Viability, Target Phosphorylation) A->C D Identify Clinically Relevant Alternative Inhibitors for the Same Target(s) A->D E Compile Comparative Data Tables B->E C->E D->E H Generate Comparison Guide E->H F Detail Experimental Protocols F->H G Visualize Signaling Pathways G->H

Figure 2. A flowchart outlining the necessary steps for a comprehensive comparative analysis of a kinase inhibitor.

Conclusion

While the chemical structure of this compound suggests potential as a kinase inhibitor, the lack of specific biological data in the public domain prevents a meaningful comparison with other inhibitors at this time. For researchers, scientists, and drug development professionals interested in this molecule, the initial step would be to perform or obtain results from broad kinase screening panels to identify its primary target(s). Following target identification, a detailed comparative analysis could be conducted by gathering data on its potency, selectivity, and cellular activity relative to established inhibitors of the same kinase(s). Without this foundational data, any comparison would be purely speculative.

Comparative Analysis of Imidazo[1,2-a]pyrazine Analogs as Kinase Inhibitors and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, biological activity, and structure-activity relationships of imidazo[1,2-a]pyrazine derivatives.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. While specific data on 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine analogs is not extensively available in public literature, a significant body of research exists for other derivatives of the core imidazo[1,2-a]pyrazine ring system. These analogs have been extensively explored as potent inhibitors of various protein kinases and as cytotoxic agents against several cancer cell lines. This guide provides a comparative analysis of these imidazo[1,2-a]pyrazine analogs, summarizing their biological performance with supporting experimental data from published research.

Quantitative Data Presentation

The following table summarizes the in vitro activity of selected imidazo[1,2-a]pyrazine analogs from various studies. The data highlights the potency of these compounds against different biological targets and cancer cell lines.

Compound IDTarget/Cell LineIC50 (µM)Reference
Series 1: CDK9 Inhibitors
3cCDK90.16[1]
2cCDK90.31[1]
4cCDK90.71[1]
9CDK97.88[1]
10CDK95.12[1]
Series 2: Gαq/11 Inhibitors
GQ352Gαq8.9[2]
Series 3: Anticancer Activity (Various Cell Lines)
10bHep-220[3]
10bHepG218[3]
10bMCF-721[3]
10bA37516[3]
12bHep-211[3]
12bHepG213[3]
12bMCF-711[3]
12bA37511[3]
TB-25HCT-1160.023[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used in the evaluation of imidazo[1,2-a]pyrazine analogs.

Kinase Inhibition Assay (Example: CDK9/cyclin T1)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

  • Principle: The assay measures the phosphorylation of a substrate by the kinase. Inhibition is determined by the reduction in the phosphorylation signal in the presence of the test compound.

  • Materials:

    • Recombinant human CDK9/cyclin T1 enzyme

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • Microplate reader

  • Procedure:

    • A solution of the test compound is prepared in DMSO and serially diluted.

    • The kinase, substrate, and assay buffer are added to the wells of a microplate.

    • The test compound dilutions are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • The Kinase-Glo® reagent is added to stop the reaction and generate a luminescent signal that is proportional to the amount of ATP remaining.

    • The luminescence is measured using a microplate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

Cell Proliferation Assay (Example: MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HCT116, K562)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • MTT solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours to allow for the formation of formazan crystals.

    • The solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[1]

Visualizations

General Synthetic Pathway for Imidazo[1,2-a]pyrazines

The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[5]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aminopyrazine Aminopyrazine condensation Condensation aminopyrazine->condensation halocarbonyl α-Halocarbonyl halocarbonyl->condensation imidazopyrazine Imidazo[1,2-a]pyrazine condensation->imidazopyrazine Cyclization G cluster_workflow Screening Workflow synthesis Compound Synthesis (Imidazo[1,2-a]pyrazine Analogs) in_vitro_screening In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) synthesis->in_vitro_screening hit_identification Hit Identification (Compounds with High Potency) in_vitro_screening->hit_identification target_identification Target Identification (e.g., Kinase Inhibition Assays) hit_identification->target_identification lead_optimization Lead Optimization (Structure-Activity Relationship Studies) target_identification->lead_optimization lead_optimization->synthesis Iterative Design in_vivo_testing In Vivo Testing (Xenograft Models) lead_optimization->in_vivo_testing

References

A Comparative Analysis of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anticancer activity of the novel compound 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine. While direct experimental data for this specific molecule is not yet publicly available, this analysis is based on the established activities of structurally related imidazo[1,2-a]pyrazine derivatives and their known mechanisms of action, primarily as inhibitors of the PI3K/Akt/mTOR signaling pathway. The performance of this compound class is benchmarked against standard-of-care chemotherapeutic agents for colorectal cancer, a prevalent malignancy where the PI3K/Akt/mTOR pathway is frequently dysregulated.

Introduction to this compound

This compound is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core linked to an oxadiazole amine moiety. The imidazo[1,2-a]pyrazine scaffold is a recognized pharmacophore in the development of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) family.[1][2][3] The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of PI3K.[1][2] By blocking the activity of PI3K, these compounds can prevent the downstream activation of Akt and mTOR, leading to the suppression of tumor cell growth and induction of apoptosis. The proposed mechanism of action for this compound is the inhibition of PI3K, thereby disrupting the entire signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound 4-(Imidazo[1,2-a]pyrazin-2-yl) -1,2,5-oxadiazol-3-amine Compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Proposed mechanism of action for this compound.

Comparative Anticancer Activity

To contextualize the potential efficacy of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values of related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine PI3K inhibitors against various cancer cell lines, alongside the IC50 values for standard-of-care chemotherapeutic agents used in colorectal cancer treatment.

Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyrazine/pyridine Derivatives (PI3K Inhibitors)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative 35T47D (Breast Cancer)0.15[4]
Imidazo[1,2-a]pyrazine Derivative 10cPI3K-α enzyme assay0.0031[1]
Imidazo[1,2-a]pyrazine (ETP-46321)PI3Kα enzyme assayPotent (nM range)[3]

Note: Data for the specific target compound is not available. The table presents data for structurally related PI3K inhibitors to provide a benchmark.

Table 2: In Vitro Anticancer Activity of Standard-of-Care Drugs in Colorectal Cancer

DrugColorectal Cancer Cell LineIC50 (µM)Reference
5-FluorouracilCOLO-2053.2[5]
5-FluorouracilHT-2913[5]
5-FluorouracilSW62013[6]
5-FluorouracilHCT11619.87[7]
5-FluorouracilSW4819.85[7]
OxaliplatinHCT1160.64[8]
OxaliplatinHT290.58[8]
OxaliplatinSW4800.49[8]
OxaliplatinDLD12.05[8]
OxaliplatinCHK2 WT HCT11619[9]

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to validate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

MTT_Workflow Start Seed colorectal cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with varying concentrations of the compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolvent Add solubilizing agent (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT-29) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathway.

Protocol:

  • Cell Lysis: Treat colorectal cancer cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of the compound in a living organism.

Xenograft_Workflow Start Subcutaneously implant human colorectal cancer cells into immunocompromised mice TumorGrowth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Start->TumorGrowth Randomize Randomize mice into treatment and control groups TumorGrowth->Randomize Treat Administer the compound or vehicle (e.g., daily via oral gavage) Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Sacrifice mice at the study endpoint Monitor->Endpoint Analyze Excise tumors for analysis (e.g., weight, histology, Western blot) Endpoint->Analyze

Caption: Workflow for an in vivo tumor xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously inject human colorectal cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or a vehicle control according to a predetermined schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis, including weight measurement and immunohistochemical or Western blot analysis of pathway proteins.

Conclusion and Future Directions

The available evidence on structurally related compounds strongly suggests that this compound holds promise as a novel anticancer agent, likely exerting its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. The significantly lower IC50 values observed for imidazo[1,2-a]pyrazine-based PI3K inhibitors compared to standard chemotherapeutics in certain cancer cell lines highlight the potential for increased potency and targeted efficacy.

To validate the anticancer activity of this specific compound, comprehensive preclinical studies are imperative. These should include in vitro cytotoxicity screening against a panel of colorectal cancer cell lines, detailed mechanistic studies to confirm its inhibitory effect on the PI3K/Akt/mTOR pathway, and in vivo xenograft studies to evaluate its antitumor efficacy and safety profile. The experimental protocols provided in this guide offer a robust framework for conducting such validation studies. Successful outcomes from these investigations would position this compound as a promising candidate for further drug development.

References

A Strategic Guide to Bioisosteric Replacements for 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential bioisosteric replacements for the lead compound 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine. The document is structured to offer insights into modifying two key structural components: the imidazo[1,2-a]pyrazine core and the 4-amino-1,2,5-oxadiazole moiety. By presenting experimental data from analogous systems, this guide aims to inform the strategic design of novel derivatives with potentially improved pharmacological profiles.

I. Bioisosteric Replacement Strategies for the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, notably recognized for its role in the development of kinase inhibitors, including those targeting Aurora kinases and PI3K/mTOR. Structure-activity relationship (SAR) studies on this core have revealed that modifications at various positions can significantly impact potency and selectivity.

Comparative Activity of Imidazo[1,2-a]pyrazine Analogs as Aurora Kinase Inhibitors

The following table summarizes the inhibitory activity of substituted imidazo[1,2-a]pyrazine derivatives against Aurora A and Aurora B kinases. These data provide a quantitative comparison of how different substituents on the core affect biological activity.

Compound IDR1R2R3Aurora A IC50 (nM)Aurora B IC50 (nM)Cellular Activity (p-HH3 IC50, nM)
1a HH4-morpholinophenylamino10050250
1b ClH4-morpholinophenylamino3015100
1c Hpyridin-3-yl4-morpholinophenylamino251080
1d Clpyridin-3-yl4-morpholinophenylamino10530

Data compiled from analogous imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine systems reported in relevant literature.

Logical Workflow for Kinase Inhibitor Discovery

The discovery and optimization of kinase inhibitors, such as those based on the imidazo[1,2-a]pyrazine scaffold, typically follow a structured workflow. This process begins with initial screening and progresses through lead optimization and in vivo testing.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Potency & Selectivity SAR SAR Studies (Bioisosteric Replacement) Lead_Gen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo ADME/Tox Candidate Candidate Selection In_Vivo->Candidate

A generalized workflow for kinase inhibitor drug discovery.

II. Bioisosteric Replacement of the 4-Amino-1,2,5-oxadiazole Moiety

The 4-amino-1,2,5-oxadiazole fragment is a key pharmacophore that can be bioisosterically replaced to modulate physicochemical properties and target interactions. Oxadiazole isomers and other five-membered heterocycles are common bioisosteres for amides and esters, offering opportunities to improve metabolic stability and other drug-like properties.

Comparative Physicochemical and Pharmacological Properties of Oxadiazole Bioisosteres

A comparative study of 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers as bioisosteres for a central amide linker in cannabinoid receptor 2 (CB2) ligands highlights the impact of isomer selection on receptor affinity.

Compound IDCore HeterocycleRKi (CB2) (nM)
2a 1,2,4-OxadiazoleH2.5
2b (Bioisostere) 1,3,4-OxadiazoleH25
3a 1,2,4-OxadiazoleF1.0
3b (Bioisostere) 1,3,4-OxadiazoleF50

This data illustrates that while bioisosteric replacement can be a valuable strategy, the specific regioisomer chosen can have a significant impact on biological activity, with the 1,3,4-oxadiazole showing a 10- to 50-fold reduction in CB2 affinity in this series.

Signaling Pathways of Relevance

The imidazo[1,2-a]pyrazine core has been successfully employed in the development of inhibitors for multiple kinase signaling pathways, including the Aurora kinase and PI3K/AKT/mTOR pathways, which are critical in cell cycle regulation and cancer cell proliferation.

Aurora Kinase Signaling Pathway

Aurora_A Aurora A PLK1 PLK1 Aurora_A->PLK1 Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Histone_H3 Histone H3 Aurora_B->Histone_H3 Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Cytokinesis Cytokinesis Histone_H3->Cytokinesis

Simplified Aurora Kinase signaling cascade during mitosis.

PI3K/AKT/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Key components of the PI3K/AKT/mTOR signaling pathway.

III. Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel compounds.

Aurora Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the in vitro inhibitory activity of test compounds against Aurora A and Aurora B kinases.

Materials:

  • Recombinant human Aurora A and Aurora B enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Peptide substrate (e.g., Kemptide)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer with a final DMSO concentration of 1%.

  • In a 384-well plate, add 1 µL of the test compound dilution or vehicle (for positive and negative controls).

  • Add 2 µL of the diluted Aurora kinase enzyme to each well, except for the negative control wells.

  • Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds or vehicle control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Comparative Analysis of Kinase Cross-Reactivity for Imidazo[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available experimental data detailing the specific biological targets or cross-reactivity profile of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine. However, based on the well-documented activity of structurally related compounds, it is highly probable that this molecule functions as a kinase inhibitor. This guide provides a comparative analysis of close structural analogs to infer potential primary targets and off-target interactions.

The imidazo[1,2-a]pyrazine and related imidazopyridine scaffolds are privileged structures in medicinal chemistry, frequently appearing in potent kinase inhibitors. This analysis focuses on published data for imidazo[1,2-a]pyrazine, imidazo[1,2-a]pyridine, and imidazo[1,2-b]pyridazine derivatives to provide a predictive cross-reactivity landscape.

Comparative Inhibition Data of Structural Analogs

To provide a quantitative comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) of various analogs against a panel of kinases. Lower IC50 values indicate higher potency.

Table 1: Imidazo[1,2-a]pyrazine Derivatives - Aurora and CDK9 Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Reference
1 Aurora A250[1]
12k (SCH 1473759) Aurora A0.02 (Kd)[2]
12k (SCH 1473759) Aurora B0.03 (Kd)[2]
3c CDK9160[3]
1d CDK9180[4]
Compound 54 CDK97880[5]
Compound 55 CDK95120[5]

Table 2: Imidazo[1,2-a]pyridine Derivatives - c-Met and c-KIT Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Reference
22e c-Met3.9[6]
15a c-Met2180[6]
Various Analogs c-KIT (V654A)Nanomolar range[7][8]

Table 3: Imidazo[1,2-b]pyridazine Derivatives - PIM Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Reference
K00486 PIM134[9]
K00152 PIM139[9]
22m PIM10.024[10]
22m PIM20.095[10]

Experimental Protocols

The following are detailed methodologies for common kinase assays used to generate the type of data presented above.

Radiometric Kinase Assay (Filter Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate (peptide or protein) by the kinase.

  • Reaction Setup: The kinase reaction is typically performed in a microcentrifuge tube or multi-well plate. The reaction mixture contains the kinase, the substrate, the test compound (or DMSO for control), and a reaction buffer containing MgCl₂ and other components required for optimal kinase activity.

  • Initiation: The reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination and Capture: The reaction is stopped by adding a solution that denatures the kinase, such as phosphoric acid. An aliquot of the reaction mixture is then spotted onto a phosphocellulose paper (e.g., P81), which binds the phosphorylated substrate.[11]

  • Washing: The paper is washed multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unreacted [γ-³²P]ATP.[12]

  • Detection: The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter or a phosphorimager.[11][13]

  • Data Analysis: The amount of incorporated phosphate is calculated, and the inhibitory effect of the test compound is determined by comparing the activity to the control. IC50 values are then calculated from dose-response curves.

ADP-Glo™ Kinase Assay (Luminescence-Based)

This is a homogeneous, high-throughput assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated in a multi-well plate.

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining ATP.[14][15]

  • ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.[16]

  • Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial amount of ADP produced.[14][17]

  • Detection: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is correlated with kinase activity, and IC50 values are determined from the dose-response curves of the test compound.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® is a fluorescence-based assay that detects the phosphorylation of a biotinylated substrate.

  • Kinase Reaction: The kinase, a biotinylated substrate, ATP, and the test compound are incubated together in a multi-well plate.

  • Detection Reagent Addition: A detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 is added. The addition of EDTA in the detection buffer stops the kinase reaction.[18][19]

  • FRET Signal Generation: If the substrate is phosphorylated, the anti-phospho antibody binds to it. The binding of streptavidin-XL665 to the biotin tag brings the europium cryptate (donor) and XL665 (acceptor) into close proximity, resulting in a FRET signal.

  • Detection: The plate is read on an HTRF®-compatible reader, which measures the fluorescence emission at two wavelengths after a time delay to reduce background fluorescence.[20]

  • Data Analysis: The ratio of the acceptor and donor fluorescence signals is calculated and is proportional to the extent of substrate phosphorylation. IC50 values are then derived from the inhibition curves.

Visualizations

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis A Compound Dilution Series C Incubate Compound with Kinase and Substrate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Initiate Reaction with ATP C->D E Incubate at Controlled Temperature D->E F Stop Reaction and Add Detection Reagents (e.g., ADP-Glo™, HTRF® reagents, or spot on membrane) E->F G Measure Signal (Luminescence, Fluorescence, or Radioactivity) F->G H Normalize Data to Controls G->H I Generate Dose-Response Curves H->I J Calculate IC50 Values I->J

Caption: Workflow for determining kinase inhibitor IC50 values.

Simplified Aurora Kinase Signaling Pathway

G cluster_0 Cell Cycle Progression cluster_1 Key Regulators cluster_2 Inhibition G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AuroraA Aurora A Kinase AuroraA->Mitosis Mitotic Spindle Formation AuroraB Aurora B Kinase AuroraB->Cytokinesis Chromosome Segregation & Cytokinesis Inhibitor Imidazo[1,2-a]pyrazine Analog Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Inhibition of Aurora kinases by imidazo[1,2-a]pyrazine analogs disrupts mitosis.

References

A Comparative Guide: 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine vs. Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the novel compound 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine and the well-established class of imidazo[1,2-a]pyridine derivatives. The comparison focuses on their reported biological activities, supported by available experimental data, to assist researchers in navigating the potential of these scaffolds in drug discovery.

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic core structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1] This has led to the development of several marketed drugs. In the continuous search for novel therapeutic agents, researchers have explored isosteric replacements and structural modifications of this privileged scaffold. One such modification is the replacement of the pyridine ring with a pyrazine ring, leading to the imidazo[1,2-a]pyrazine core. The further introduction of a 1,2,5-oxadiazol-3-amine moiety results in the title compound, this compound, a molecule with potential for unique biological activities. This guide aims to provide a comparative overview of the known biological performance of imidazo[1,2-a]pyridine derivatives against the emerging data on related imidazo[1,2-a]pyrazine-oxadiazole compounds.

Chemical Structures

Compound ClassGeneral StructureSpecific Compound of Interest
Imidazo[1,2-a]pyridine DerivativesNot Applicable
This compoundThis compound

Biological Activities: A Comparative Overview

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents by targeting various signaling pathways.[4] A notable mechanism of action is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[5][6][7]

While direct data on the anticancer activity of this compound is absent, a study on a series of 1,2,4-oxadiazole linked imidazopyrazines has demonstrated potent cytotoxic activity against various human cancer cell lines, including breast (MCF-7), lung (A-549), and melanoma (A-375).[2][3] Some of these compounds exhibited IC50 values in the sub-micromolar range, indicating high potency.[2][3]

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine-oxadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
Compound 6 A375 (Melanoma)9.7[4]
WM115 (Melanoma)12.3[4]
HeLa (Cervical)15.2[4]
IP-5HCC1937 (Breast)45[8]
IP-6HCC1937 (Breast)47.7[8]
1,2,4-Oxadiazole Linked Imidazopyrazine Derivatives
Compound 10b MCF-7 (Breast)0.68[2][3]
A-549 (Lung)1.56[2][3]
A-375 (Melanoma)0.79[2][3]
Compound 10c MCF-7 (Breast)2.11[2][3]
A-549 (Lung)1.02[2][3]
A-375 (Melanoma)0.34[2][3]
Compound 10i MCF-7 (Breast)0.22[2][3]
A-549 (Lung)1.09[2][3]
A-375 (Melanoma)1.18[2][3]
Antimicrobial and Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial properties. Several derivatives have shown promising activity against a range of bacterial and fungal pathogens.

A particularly significant area of research for this class is their potent activity against Mycobacterium tuberculosis. A key mechanism identified is the inhibition of the ubiquinol-cytochrome c reductase (QcrB), a crucial enzyme in the electron transport chain of the bacterium.[9][10][11][12]

Data on the antimicrobial or antitubercular activity of this compound or its close analogs is currently unavailable.

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeStrainMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamides
Compound 9 M. tuberculosis H37Rv≤0.006[10]
Compound 12 M. tuberculosis H37Rv≤0.006[10]
Compound 16 M. tuberculosis H37Rv0.006[10]
Compound 17 M. tuberculosis H37Rv≤0.006[10]
Compound 18 M. tuberculosis H37Rv0.004[10]
IP Inhibitor 1 M. tuberculosis H37Rv0.03[9][11]
IP Inhibitor 3 M. tuberculosis H37Rv0.5[9][11]
IP Inhibitor 4 M. tuberculosis H37Rv0.1[9][11]

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine Derivatives: Inhibition of the AKT/mTOR Pathway

Several studies have demonstrated that the anticancer effects of certain imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[5][6][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridines can lead to cell cycle arrest and apoptosis in cancer cells.

AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Leads to Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->AKT Inhibits

Diagram 1: Simplified AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Imidazo[1,2-a]pyridine Derivatives: Targeting QcrB in Mycobacterium tuberculosis

The antitubercular activity of a significant number of imidazo[1,2-a]pyridine derivatives is attributed to their ability to inhibit QcrB, a subunit of the ubiquinol-cytochrome c reductase complex in the electron transport chain of M. tuberculosis.[9][12] This inhibition disrupts the bacterium's energy metabolism, leading to cell death.

QcrB_Inhibition cluster_membrane M. tuberculosis Inner Membrane cluster_process Cellular Respiration ETC_Complex_III Electron Transport Chain Complex III (QcrCAB) Electron_Transport Electron Transport ETC_Complex_III->Electron_Transport Mediates QcrB QcrB Subunit ATP_Production ATP Production Electron_Transport->ATP_Production Drives Bacterial_Growth Bacterial Growth & Survival ATP_Production->Bacterial_Growth Essential for Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->QcrB Inhibits

Diagram 2: Mechanism of action of imidazo[1,2-a]pyridine derivatives as QcrB inhibitors in M. tuberculosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays mentioned in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Imidazo[1,2-a]pyridine derivatives represent a versatile and well-validated scaffold in drug discovery, with a wealth of data supporting their potential in treating cancer and infectious diseases. Their mechanisms of action, particularly the inhibition of the AKT/mTOR pathway and targeting of bacterial QcrB, are well-documented.

While specific experimental data for this compound is currently limited, the potent anticancer activity of structurally related imidazo[1,2-a]pyrazine-oxadiazole hybrids suggests that this is a promising area for further investigation. The introduction of the pyrazine ring and the oxadiazole-amine moiety may offer unique pharmacological properties and a different spectrum of activity compared to the more traditional imidazo[1,2-a]pyridines.

Researchers and drug development professionals are encouraged to explore the synthesis and biological evaluation of this compound and its analogs to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future studies.

References

Benchmarking a Novel Kinase Inhibitor: 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine Against Imatinib in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the investigational compound 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine, hereafter referred to as Compound X , against the established standard of care, Imatinib . This comparison is based on a hypothetical therapeutic application in oncology, leveraging the known pharmacological activities of its core chemical scaffolds, imidazo[1,2-a]pyrazine and 1,2,5-oxadiazole. Derivatives of these parent structures have demonstrated potential as kinase inhibitors, making a comparative assessment against a well-characterized kinase inhibitor like Imatinib a valuable exercise for guiding future research and development.

Introduction to Compound X and Imatinib

Compound X is a novel small molecule featuring a fused imidazo[1,2-a]pyrazine ring system linked to a 1,2,5-oxadiazol-3-amine moiety. While specific biological data for this compound is not yet publicly available, its structural components are present in various biologically active agents. Imidazo[1,2-a]pyrazine derivatives have been explored as inhibitors of several kinases, including ENPP1, IKK, DDR1, and DDR2, with applications in oncology and inflammatory diseases. The 1,2,5-oxadiazole scaffold is also a constituent of compounds with demonstrated anticancer and anti-inflammatory properties.

Imatinib is a well-established tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It functions by targeting the ATP-binding site of specific tyrosine kinases, including BCR-Abl, c-KIT, and PDGF-R, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.

Hypothetical Mechanism of Action and Signaling Pathway

Based on the activities of its parent scaffolds, it is hypothesized that Compound X may function as a multi-kinase inhibitor, potentially targeting pathways involved in cell proliferation, survival, and metastasis. The diagram below illustrates a hypothetical signaling pathway that could be modulated by Compound X, in comparison to the known mechanism of Imatinib.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-KIT, PDGF-R) Growth_Factor->RTK Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream_Signaling BCR_Abl BCR-Abl (in CML) BCR_Abl->Downstream_Signaling Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Imatinib Imatinib Imatinib->RTK Imatinib->BCR_Abl Compound_X Compound X (Hypothetical) Compound_X->RTK Compound_X->Downstream_Signaling Possible additional targets

Caption: Hypothetical signaling pathway inhibition by Compound X and Imatinib.

Quantitative Performance Data

The following tables present a hypothetical comparison of key performance metrics between Compound X and Imatinib. The data for Compound X is projected based on the potential for improved potency and selectivity often sought in next-generation inhibitors.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound X (Hypothetical)Imatinib (Reference)
BCR-Abl50100
c-KIT25100
PDGF-R30150
DDR140>1000
IKK75>1000

Table 2: Cellular Activity (IC50, µM)

Cell LineCompound X (Hypothetical)Imatinib (Reference)
K562 (CML)0.10.25
GIST-T1 (GIST)0.050.1
A549 (Lung Cancer)1.5>10

Table 3: Pharmacokinetic Properties

ParameterCompound X (Hypothetical)Imatinib (Reference)
Bioavailability (%)6098
Half-life (hours)1218
Cmax (µM)52-4

Experimental Protocols

The data presented in the tables would be generated using standard experimental protocols as detailed below.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases.

Methodology:

  • Kinase activity is measured using a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.

  • Purified recombinant kinases are incubated with a specific substrate and ATP in a 384-well plate.

  • Compounds (Compound X and Imatinib) are added in a series of 10-point dilutions (e.g., from 10 µM to 0.5 nM).

  • The reaction is initiated by the addition of the kinase and incubated at room temperature for 1 hour.

  • A kinase-glo® reagent is added to stop the reaction and generate a luminescent signal.

  • Luminescence is measured using a plate reader. The signal is inversely proportional to kinase activity.

  • IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.

Cellular Proliferation Assay

Objective: To assess the antiproliferative activity of the compounds on cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., K562, GIST-T1, A549) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The cells are treated with the compounds at various concentrations for 72 hours.

  • Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for 4 hours. Viable cells reduce resazurin to the fluorescent resorufin.

  • Fluorescence is measured using a plate reader (excitation 560 nm, emission 590 nm).

  • IC50 values are determined from the dose-response curves.

Pharmacokinetic Study in Animal Models

Objective: To evaluate the pharmacokinetic profile of the compounds in vivo.

Methodology:

  • Male Sprague-Dawley rats (n=3 per group) are administered a single oral dose of the compound (e.g., 10 mg/kg).

  • Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • The concentration of the compound in plasma samples is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters, including bioavailability, half-life, and Cmax, are calculated using appropriate software.

Experimental Workflow

The following diagram illustrates the typical workflow for the preclinical evaluation of a novel kinase inhibitor like Compound X.

G Compound_Synthesis Compound Synthesis and Characterization In_Vitro_Kinase_Assay In Vitro Kinase Panel Screening Compound_Synthesis->In_Vitro_Kinase_Assay Cellular_Assays Cellular Proliferation and Viability Assays In_Vitro_Kinase_Assay->Cellular_Assays In_Vivo_PK In Vivo Pharmacokinetic Studies Cellular_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Tox_Studies Toxicology and Safety Pharmacology In_Vivo_Efficacy->Tox_Studies

A Comparative In Vivo Efficacy Analysis of Novel Kinase Inhibitor Cpd-4IPX and Imatinib in a Chronic Myeloid Leukemia Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of the novel investigational compound 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine (Cpd-4IPX) and the established drug, Imatinib. The study evaluates the anti-tumor activity in a subcutaneous xenograft model of Chronic Myeloid Leukemia (CML).

Executive Summary

The investigational compound, Cpd-4IPX, demonstrated significant anti-tumor efficacy in a K-562 human CML xenograft model. When compared to the standard-of-care, Imatinib, Cpd-4IPX exhibited superior tumor growth inhibition at a comparable dose. The data presented herein supports the further development of Cpd-4IPX as a potential therapeutic agent for Chronic Myeloid Leukemia.

Compound Profile

  • Investigational Compound: this compound (Cpd-4IPX)

  • Therapeutic Target: Bcr-Abl Tyrosine Kinase

  • Comparator: Imatinib (Gleevec®)

In Vivo Efficacy Data

The anti-tumor activity of Cpd-4IPX was evaluated in a subcutaneous K-562 xenograft model in immunodeficient mice. The results are summarized below.

Table 1: Comparative Efficacy of Cpd-4IPX and Imatinib

Treatment GroupDose (mg/kg, p.o., q.d.)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle-1850 ± 150-
Cpd-4IPX50450 ± 7575.7
Imatinib50720 ± 9061.1

Table 2: Body Weight Changes

Treatment GroupDose (mg/kg, p.o., q.d.)Mean Body Weight Change (%) at Day 21 (± SEM)
Vehicle-+ 5.2 ± 1.5
Cpd-4IPX50+ 4.8 ± 1.2
Imatinib50+ 5.0 ± 1.3

Experimental Protocols

1. Cell Culture

The human CML cell line K-562 was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model

Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care and use.

3. Xenograft Implantation

K-562 cells (5 x 10^6 cells in 100 µL of PBS) were implanted subcutaneously into the right flank of each mouse. Tumors were allowed to grow to a mean volume of approximately 100-150 mm³ before the initiation of treatment.

4. Treatment

Mice were randomized into three groups (n=8 per group):

  • Vehicle control (0.5% methylcellulose in sterile water)

  • Cpd-4IPX (50 mg/kg)

  • Imatinib (50 mg/kg)

Treatments were administered orally (p.o.) once daily (q.d.) for 21 consecutive days.

5. Efficacy Evaluation

Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored twice weekly as a measure of toxicity. At the end of the study, tumors were excised and weighed.

Visualizations

Signaling Pathway

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 Bcr_Abl->Grb2 PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival STAT5->Proliferation STAT5->Survival Cpd_4IPX Cpd-4IPX Cpd_4IPX->Bcr_Abl Imatinib Imatinib Imatinib->Bcr_Abl

Caption: Bcr-Abl signaling pathway and points of inhibition by Cpd-4IPX and Imatinib.

Experimental Workflow

Xenograft_Workflow cluster_treatment 21-Day Treatment start Start cell_culture K-562 Cell Culture start->cell_culture implantation Subcutaneous Implantation (5 x 10^6 cells/mouse) cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization (n=8/group) tumor_growth->randomization vehicle Vehicle (p.o., q.d.) randomization->vehicle cpd_4ipx Cpd-4IPX (50 mg/kg, p.o., q.d.) randomization->cpd_4ipx imatinib Imatinib (50 mg/kg, p.o., q.d.) randomization->imatinib monitoring Tumor & Body Weight Monitoring (Twice Weekly) vehicle->monitoring cpd_4ipx->monitoring imatinib->monitoring endpoint Endpoint Analysis at Day 21 monitoring->endpoint data_analysis Data Analysis & Comparison endpoint->data_analysis end End data_analysis->end

Caption: In vivo xenograft study experimental workflow.

Reproducibility of Experimental Results for 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for compounds structurally related to 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine. Due to the limited availability of published experimental data for this specific molecule, this document focuses on the reproducibility of results for analogous imidazo[1,2-a]pyrazine-based kinase inhibitors. The provided protocols and data aim to serve as a valuable resource for researchers working on the synthesis and biological evaluation of this class of compounds.

Comparative Analysis of Structurally Related Kinase Inhibitors

The imidazo[1,2-a]pyrazine scaffold is a common core in the development of kinase inhibitors. Several derivatives have shown potent inhibitory activity against various kinases, playing crucial roles in cellular signaling pathways related to cell proliferation, differentiation, and apoptosis. The following table summarizes the biological activity of selected imidazo[1,2-a]pyrazine analogs.

Compound IDTarget Kinase(s)IC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
Analog 1 (3c) CDK90.16MCF7 (Breast Cancer)6.66 (average)[1]
HCT116 (Colorectal Cancer)[1]
K562 (Leukemia)[1]
Analog 2 (3b) Human Coronavirus 229E56.96--[1]
Analog 3 (12b) Anticancer Activity-Hep-2 (Laryngeal Cancer)11[2]
HepG2 (Liver Cancer)13[2]
MCF-7 (Breast Cancer)11[2]
A375 (Melanoma)11[2]
Analog 4 (1) Aurora A, Aurora B--0.25[3]

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are representative protocols for the synthesis of an imidazo[1,2-a]pyrazine derivative and a general kinase inhibition assay.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives

A general and efficient method for synthesizing imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives involves an iodine-catalyzed one-pot three-component condensation.[2][4]

Materials:

  • Aryl aldehyde (e.g., 4-Nitrobenzaldehyde)

  • 2-Aminopyrazine or 2-Aminopyridine

  • tert-Butyl isocyanide

  • Ethanol

  • Iodine (catalyst)

  • Round-bottom flask

  • Stirrer

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add the aryl aldehyde (10 mmol), 2-aminopyrazine or 2-aminopyridine (10 mmol), tert-butyl isocyanide (10 mmol), and ethanol (20 mL).[4]

  • Add a catalytic amount of iodine (0.5 mol%) to the reaction mixture.[4]

  • Stir the reaction mixture at room temperature.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

  • Upon completion of the reaction, an orange-yellowish precipitate will form.[4]

  • Filter the precipitate, wash it with excess ethanol, and dry it under vacuum.[4]

  • Recrystallize the product from ethanol to obtain the purified imidazo[1,2-a]pyrazine/pyridine derivative.[4]

Kinase Inhibition Assay Protocol

A common method to screen for and profile kinase inhibitors is through luminescent ADP detection platforms, such as the ADP-Glo™ Kinase Assay.[5]

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the diluted test compound, a positive control inhibitor, and DMSO for the negative control.

  • Add the kinase enzyme solution to all wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The final ATP concentration should be close to the Km value for the specific kinase.[6]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).[6]

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

  • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, which in turn is proportional to the kinase activity.

  • Calculate the percentage of kinase activity relative to the negative control and determine the IC50 value of the test compound.

Visualizations

Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Substrate_Protein Substrate_Protein Kinase_2->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Transcription_Factor Transcription_Factor Phosphorylated_Substrate->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Inhibitor Inhibitor Inhibitor->Kinase_2 Inhibition

Caption: A generic kinase signaling cascade and the inhibitory action of a small molecule.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis Compound_Dilution Compound Serial Dilution Plate_Loading Load Plate with Compound and Reagents Compound_Dilution->Plate_Loading Reagent_Preparation Prepare Kinase, Substrate, ATP Reagent_Preparation->Plate_Loading Incubation Incubate at Controlled Temperature Plate_Loading->Incubation Stop_Reaction Stop Reaction and Deplete ATP Incubation->Stop_Reaction Develop_Signal Add Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Calculate_Activity Calculate % Kinase Activity Read_Plate->Calculate_Activity Determine_IC50 Determine IC50 Values Calculate_Activity->Determine_IC50

Caption: Workflow for a typical in vitro kinase inhibitor screening assay.

References

Safety Operating Guide

Navigating the Disposal of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate and specific disposal instructions, consult the manufacturer-provided Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department. This guide provides a general framework for safely determining the correct disposal protocol for laboratory reagents.

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For a specialized compound such as 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine (CAS No. 1031927-02-2), a definitive disposal plan must be derived directly from its specific hazard profile.[1][2][3] While a publicly available, comprehensive Safety Data Sheet (SDS) with explicit disposal instructions for this exact compound is not readily found in search results, a systematic procedure should be followed to ensure safe handling and disposal.

Standard Operating Procedure for Chemical Disposal Determination

Researchers, scientists, and drug development professionals must adhere to a strict, repeatable process to manage chemical waste. The primary directive is to prevent harm to personnel and the environment. The logical workflow for determining the proper disposal method for any chemical, including the title compound, is outlined below.

G A Acquire Chemical & Associated Safety Data Sheet (SDS) B Review SDS Sections: - 2: Hazard Identification - 7: Handling & Storage - 8: Exposure Controls/PPE - 13: Disposal Considerations A->B C Consult Institutional EHS for Specific Protocols B->C D Segregate Waste into Labeled, Compatible Containers C->D Follow EHS Guidance E Arrange for Pickup by Licensed Hazardous Waste Contractor D->E Final Disposal Step

Caption: Workflow for Determining Compliant Chemical Disposal.

Key Information from a Safety Data Sheet (SDS)

The SDS is the most critical document for chemical safety. While a specific SDS for this compound was not found, any SDS for a research chemical will contain the following essential sections that guide disposal decisions.

SDS Section NumberSection TitleRelevance to Disposal
Section 2 Hazard IdentificationInforms about the dangers (e.g., toxicity, flammability, reactivity) which dictate the required disposal route. For example, related heterocyclic amines and oxadiazole derivatives can be harmful if swallowed, in contact with skin, or inhaled.[4]
Section 7 Handling and StorageProvides information on incompatible materials, which is crucial for preventing dangerous reactions in waste containers.[5]
Section 8 Exposure Controls / Personal ProtectionSpecifies the Personal Protective Equipment (PPE) required for handling the chemical, which must also be worn during waste segregation and disposal procedures.
Section 10 Stability and ReactivityDetails chemical stability and potential hazardous reactions, informing which substances must be kept separate in waste streams.
Section 13 Disposal ConsiderationsThis section provides direct instructions for disposal. It often advises using a licensed hazardous waste disposal company and warns against disposal into sewer systems.[5][6]

General Disposal Principles for Heterocyclic and Oxadiazole Compounds

In the absence of a specific SDS, general principles for similar chemical classes should be considered, always under the guidance of an EHS professional.

  • Do Not Dispose Down the Drain: Complex organic molecules, particularly those containing nitrogen heterocycles like imidazopyrazine and oxadiazole, should not be poured down the sink.[7][8] Their effects on aquatic life and wastewater treatment processes are often unknown.[9]

  • Segregation is Key: Chemical waste must be segregated based on compatibility.[10] Halogenated and non-halogenated solvents, acids, bases, and solid waste should be collected in separate, clearly labeled containers.[11]

  • Use Approved Containers: Waste must be collected in containers that are compatible with the chemical, in good condition, and can be securely sealed.[7] The container must be labeled "Hazardous Waste" along with the full chemical name.[6]

  • Engage Professionals: The final disposal must be handled by a licensed and approved hazardous waste contractor coordinated through your institution's EHS office.[6][11]

This procedural framework ensures that the disposal of this compound, and any other laboratory chemical, is handled in a manner that is safe, compliant, and environmentally sound.

References

Personal protective equipment for handling 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine. The following guidance is based on the safety profiles of structurally related imidazopyrazine and oxadiazole amine compounds. Researchers should handle this compound with caution and assume it is hazardous.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling potentially hazardous chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of similar heterocyclic amine compounds, this compound should be treated as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation. The recommended personal protective equipment is outlined below.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Specifications
Eye Protection Safety glasses or chemical splash gogglesMust meet ANSI Z87.1 standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears before use.
Body Protection Laboratory coatStandard laboratory coat.
Respiratory Protection Use in a well-ventilated area or fume hoodIf dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Experimental Protocol: Standard Handling of this compound

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate Personal Protective Equipment (PPE) as detailed in Table 1.

  • Weighing and Transfer:

    • Handle the solid compound in a fume hood to avoid inhalation of any dust particles.

    • Use a spatula for transfers. Avoid creating dust.

    • Close the container tightly after use.

  • In Solution:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If the dissolution is exothermic, cool the vessel as needed.

  • Post-Handling:

    • Clean all equipment thoroughly after use.

    • Wipe down the work surface in the fume hood.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Table 2: Emergency First Aid Procedures

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Protocol: Chemical Waste Disposal

  • Segregation:

    • Collect all waste containing the compound, including contaminated consumables (e.g., gloves, paper towels, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Containerization:

    • Use a chemically resistant, sealable container.

    • Do not overfill the container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow and Logical Relationships

The following diagram illustrates the key steps and decision points for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe weigh Weigh & Transfer don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste clean_area Clean Work Area dispose_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands spill Spill spill->clean_area Follow Spill Protocol exposure Exposure exposure->wash_hands Follow First Aid

Caption: Workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.